2-Bromo-3,5-dimethylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGMCSGCDWVXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125237-08-3 | |
| Record name | 2-bromo-3,5-dimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties and reactivity of 2-Bromo-3,5-dimethylphenol.
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern—a hydroxyl group, a bromine atom, and two methyl groups on a benzene ring—offers a rich landscape for chemical transformations. The interplay between the activating hydroxyl and methyl groups and the deactivating but ortho-, para-directing bromine atom defines its reactivity profile. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and chemical behavior of this compound, offering field-proven insights for its application in research and development, particularly in the synthesis of complex molecular architectures and potential drug candidates.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.
Physical and Chemical Properties
The properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | ChemScene[1] |
| Molecular Weight | 201.06 g/mol | ChemScene[1] |
| CAS Number | 125237-08-3 | ChemScene[1] |
| Appearance | White to light yellow powder/crystal | Inferred from similar compounds |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | ChemScene[1] |
| logP | 2.77 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 1 | ChemScene[1] |
Safety and Handling
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.[1]
| Hazard Class | GHS07 | ChemScene[1] |
| Signal Word | Warning | ChemScene[1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | ChemScene[1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 | ChemScene[1] |
Handling Recommendations: Use in a well-ventilated area, preferably a chemical fume hood.[2][3] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.[2]
Synthesis of this compound
The most direct and common laboratory-scale synthesis of this compound is through the electrophilic bromination of its precursor, 3,5-dimethylphenol (3,5-xylenol). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing. Their combined effect directs the incoming electrophile (bromine) to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).
Caption: Synthetic workflow for this compound.
Exemplary Synthetic Protocol
This protocol is adapted from general procedures for the bromination of phenols.[6][7]
-
Dissolution: Dissolve 3,5-dimethylphenol (1.0 eq) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent, in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath to control the exothermicity of the reaction.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred reaction mixture. The characteristic reddish-brown color of bromine should dissipate as it is consumed. The addition rate should be controlled to maintain the temperature below 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into cold water. If excess bromine is present, it can be neutralized by adding a few drops of aqueous sodium thiosulfate solution until the color disappears.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is governed by its three key functional components: the phenolic hydroxyl group, the aromatic ring, and the carbon-bromine bond.
Reactions of the Hydroxyl Group
The acidic proton of the hydroxyl group can be easily deprotonated by a base to form a phenoxide. This phenoxide is a potent nucleophile and can undergo reactions such as Williamson ether synthesis or esterification.[8]
Electrophilic Aromatic Substitution (EAS)
The aromatic ring is highly activated towards further electrophilic substitution due to the potent ortho-, para-directing hydroxyl group and the two methyl groups. The existing bromine atom is a deactivator but also an ortho-, para-director. The primary sites for subsequent substitution are the C4 and C6 positions. For instance, further bromination under harsh conditions leads to polybrominated products. The reaction of 3,5-dimethylphenol with excess bromine to yield 2,4,6-tribromo-3,5-dimethylphenol demonstrates the high reactivity of the activated ring.[6][9]
Caption: Mechanism of further bromination at the C4 position.
Nucleophilic Aromatic Substitution (NAS)
Aryl halides are typically resistant to nucleophilic substitution.[10] The C(sp²)-Br bond is strong, and the electron-rich aromatic ring repels nucleophiles. NAS reactions on this compound would require harsh conditions (high temperature/pressure) or a mechanism involving a benzyne intermediate under the influence of a very strong base.[11][12] The absence of strong electron-withdrawing groups ortho or para to the bromine makes the standard addition-elimination mechanism unfavorable.[10]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. This is arguably its most valuable application in modern synthetic chemistry. Reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position. This capability is crucial for building molecular complexity.[13] For example, a Suzuki coupling can be used to introduce a new aryl or vinyl group.
Caption: General schematic for a Suzuki cross-coupling reaction.
Applications in Drug Discovery and Materials Science
Halogenated phenols are important building blocks in medicinal chemistry. The bromine atom can act as a handle for further functionalization via cross-coupling, while the phenol moiety is a common feature in many bioactive molecules. Thiophene derivatives, synthesized using similar coupling strategies, have shown applications as therapeutic agents.[13][14] The specific substitution pattern of this compound can be exploited to synthesize libraries of compounds for screening against biological targets, such as kinases or enzymes like 5-lipoxygenase, which are relevant in inflammation.[15]
Conclusion
This compound is a strategically important chemical intermediate. Its synthesis is straightforward from 3,5-dimethylphenol, and its reactivity is well-defined. While the phenolic hydroxyl and activated aromatic ring allow for classical phenol and electrophilic substitution chemistry, the true synthetic power of this molecule lies in the utility of the carbon-bromine bond as a key anchor point for modern palladium-catalyzed cross-coupling reactions. This dual reactivity makes it a valuable tool for medicinal chemists and material scientists in the rational design and synthesis of novel, high-value molecules.
References
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ResearchGate. (n.d.). Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of 2,4,6-tribromo-3,5-dimethylphenol. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]
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Ahmad, R., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 60. Retrieved from [Link]
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FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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Hartshorn, M. P., et al. (1972). Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenol. Journal of the Chemical Society, Perkin Transactions 2, 1318-1322. Retrieved from [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Formaldehyde condensations with phenol and its homologues. XI. The preparation of 2‐hydroxymethyl‐3:5‐dimethylphenol by a new general method. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3,5-dimethylhexane. National Center for Biotechnology Information. Retrieved from [Link]
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Pendidikan Kimia. (2016). Introducing Aliphatic Substitution with a Discovery Experiment Using Competing Electrophiles. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2,6-dimethylphenol. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3,4-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]
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National Institutes of Health. (2025). Development of eugenol derivatives with 5-LOX inhibitory activity. PMC. Retrieved from [Link]
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CAS number and molecular structure of 2-Bromo-3,5-dimethylphenol.
An In-Depth Technical Guide to 2-Bromo-3,5-dimethylphenol for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the compound's molecular structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its application as a versatile building block.
Core Compound Identification and Molecular Structure
This compound is a polysubstituted aromatic compound featuring a phenol backbone. The strategic placement of two methyl groups, a hydroxyl group, and a bromine atom makes it a valuable precursor for creating complex molecular architectures.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 125237-08-3 | , |
| Molecular Formula | C₈H₉BrO | , |
| Molecular Weight | 201.06 g/mol | , |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Brom-5-oxy-m-xylol | |
| SMILES | CC1=CC(=C(C(=C1)O)Br)C |
The molecular architecture is defined by a benzene ring substituted at positions 1, 2, 3, and 5. The hydroxyl (-OH) and bromine (-Br) substituents are ortho to each other, a relationship that influences the compound's reactivity and intramolecular interactions. The methyl groups at positions 3 and 5 are meta to the hydroxyl group.
Caption: Molecular structure of this compound.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | |
| LogP | 2.77 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 |
Anticipated Spectroscopic Profile
-
¹H NMR: The spectrum is expected to show distinct signals: a singlet for the hydroxyl proton (variable shift), two singlets for the non-equivalent aromatic protons, and two singlets for the two methyl groups.
-
¹³C NMR: The spectrum should display eight unique carbon signals: six for the aromatic ring (four substituted, two unsubstituted) and two for the methyl groups.
-
Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the O-H stretch (broad, ~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), alkyl C-H stretches (~2850-2960 cm⁻¹), and C-Br stretch in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the distinctive isotopic signature of a monobrominated compound.
Synthesis and Mechanistic Rationale
The most direct and logical synthesis of this compound is via the electrophilic aromatic substitution of its precursor, 3,5-dimethylphenol. The hydroxyl group is a strong activating, ortho-, para-director. Since the para position is blocked, substitution is directed to the ortho positions (2, 4, and 6). The steric hindrance from the adjacent methyl group at position 3 and the hydroxyl group at position 1 favors bromination at the less hindered C-2 and C-6 positions. Careful control of reaction conditions is crucial to achieve selective monobromination.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
This protocol is based on established methods for the selective bromination of activated phenols.[1][2]
-
Dissolution: Dissolve 1 equivalent of 3,5-dimethylphenol in a suitable inert solvent (e.g., CCl₄ or CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath (0 °C).
-
Bromination: Slowly add a solution of 1 equivalent of bromine (Br₂) dissolved in the same solvent to the flask dropwise over 30-60 minutes. The slow addition and low temperature are critical to prevent over-bromination and control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Reactivity and Applications in Drug Development
This compound is a bifunctional molecule, offering two primary sites for synthetic modification: the phenolic hydroxyl group and the carbon-bromine bond. This dual reactivity makes it a highly valuable building block.
Reactions at the Hydroxyl Group
The phenolic -OH group can undergo standard transformations such as O-alkylation (e.g., Williamson ether synthesis) or esterification. These modifications are often employed in medicinal chemistry to modulate a compound's solubility, lipophilicity, and metabolic stability.
Reactions at the Carbon-Bromine Bond: A Gateway to Complexity
The aryl bromide is the most synthetically versatile feature of the molecule. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern drug discovery.[3][4]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond, enabling the synthesis of biaryl structures. Halophenols are common substrates in these reactions.[5]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation for synthesizing a vast number of pharmacologically active compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
The reactivity of aryl bromides in these transformations is generally higher than that of aryl chlorides, often allowing for milder reaction conditions and broader substrate scope.[3]
Caption: Potential synthetic transformations of this compound.
The strategic placement of substituents on the this compound scaffold allows for the generation of diverse molecular libraries. By leveraging cross-coupling chemistry, researchers can systematically explore the structure-activity relationships (SAR) of novel compounds in the pursuit of new therapeutic agents.[4]
Safety and Handling
As with all laboratory chemicals, this compound must be handled with appropriate care. The following information is based on available GHS classifications.
Table 3: GHS Hazard Information
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined structure, characterized by strategically positioned reactive sites, makes it an ideal building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, in particular, provides a robust platform for generating novel compounds for applications in drug discovery, materials science, and fine chemical manufacturing. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic application in advanced research and development projects.
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PrepChem. Preparation of 2,4,6-tribromo-3,5-dimethylphenol. [Link]
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PrepChem. Preparation of 3,5-dimethylphenol. [Link]
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-
ResearchGate. synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. [Link]
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RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]
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An In-depth Technical Guide to 2-Bromo-3,5-dimethylphenol as a Versatile Building Block in Complex Molecule Synthesis
Abstract
2-Bromo-3,5-dimethylphenol is a strategically functionalized aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a phenolic hydroxyl group for further derivatization or directing influence, and two methyl groups that modulate solubility and steric properties—makes it an invaluable precursor for complex molecular architectures. This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of its synthesis, core reactivity, and application in constructing high-value molecules, particularly through transition-metal-catalyzed cross-coupling reactions. Detailed, field-proven protocols and mechanistic insights are provided to empower scientists to leverage this versatile synthon in their research endeavors.
Introduction: The Strategic Value of this compound
In the landscape of chemical synthesis, "building blocks" are foundational molecules from which more complex structures are assembled.[1] An ideal building block offers a combination of stability, predictable reactivity, and versatile functional handles. This compound exemplifies these traits. The aryl bromide functionality serves as a robust and reliable anchor point for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision.[2][3] This capability is the cornerstone of modern drug discovery and materials science, allowing for the modular assembly of complex scaffolds.[4]
The presence of the phenolic hydroxyl group and the meta-directing methyl groups provides additional layers of synthetic utility. The hydroxyl group can be used as a synthetic handle for etherification or esterification, and its electronic influence is critical during the synthesis of the building block itself. This combination of functionalities allows for a multi-dimensional approach to molecular design, making this compound a key intermediate in the synthesis of bioactive compounds, including potential antioxidant and anticancer agents.[5][6]
Physicochemical Properties and Safety Data
Proper handling and understanding of a reagent's physical properties are paramount for successful and safe experimentation.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 125237-08-3 | [7] |
| Molecular Formula | C₈H₉BrO | [7] |
| Molecular Weight | 201.06 g/mol | [7] |
| Appearance | White to light yellow crystalline powder | [8] |
| Melting Point | Data not widely available for this specific isomer; the related 4-bromo isomer melts at 113-115 °C. | [9] |
| Solubility | Sparingly soluble in water, soluble in common organic solvents like ethanol, acetone, and dichloromethane. | [10] |
Safety and Handling: this compound is classified as a hazardous substance.[7]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood using appropriate PPE, including safety goggles, gloves, and a lab coat.
Synthesis of this compound
The synthesis of this compound is typically achieved via a regioselective electrophilic aromatic substitution on its precursor, 3,5-dimethylphenol. The hydroxyl and methyl groups are ortho-, para-directing activators. The positions ortho to the powerful hydroxyl activator (positions 2, 4, 6) are the most nucleophilic. Since positions 3 and 5 are occupied, bromination is directed to one of the available ortho/para positions.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. [11]The reactivity order for halogens is I > Br > Cl, making aryl bromides an excellent balance of reactivity and stability. [3]* Transmetalation: The organic group (R') from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide. [11]* Reductive Elimination: The two organic fragments (Ar and R') on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst. [11]
Applications as a Building Block: Key Transformations and Protocols
The true power of this compound is realized when it is used in reactions that build molecular complexity. Below are protocols for its most common and impactful transformations.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
This reaction is one of the most powerful methods for constructing biaryl scaffolds, which are prevalent in pharmaceuticals. [3]
Protocol: Synthesis of a 2-Aryl-3,5-dimethylphenol
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Expert Insight: The choice of catalyst and ligand is crucial. For sterically hindered substrates, more complex ligands like SPhos or XPhos may be required to achieve high yields. 3. Solvent and Degassing: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. Degas the resulting mixture thoroughly by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate (2x), combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by silica gel column chromatography to obtain the target biaryl product.
B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
This reaction is indispensable for synthesizing arylamines, a key functional group in a vast number of bioactive molecules. Protocol: Synthesis of a 2-(Arylamino)-3,5-dimethylphenol
-
Inert Atmosphere: In a glovebox or under a robust inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.), a palladium precursor (e.g., Pd₂(dba)₃), and a specialized phosphine ligand (e.g., BINAP or Xantphos) (1-5 mol% Pd).
-
Causality: The Buchwald-Hartwig amination requires a strong base to deprotonate the amine and a bulky, electron-rich phosphine ligand to facilitate the crucial reductive elimination step.
-
-
Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Heating: Seal the reaction vessel and heat to 80-110 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, quench carefully by adding saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.
Case Study: A Pathway to Bioactive Bromophenol Derivatives
Building on the core transformations, this compound can be elaborated into more complex structures with potential biological activity, such as the derivatives explored for antioxidant and anticancer properties. [5][12]The following pathway illustrates this potential.
This theoretical pathway demonstrates a logical sequence:
-
Scaffold Construction: A Suzuki coupling is first employed to build the core biaryl skeleton, leveraging the reactivity of the C-Br bond.
-
Functional Group Modification: The phenolic hydroxyl group, which was a spectator in the first step, is then used as a nucleophile in a Williamson ether synthesis to add another layer of diversity.
This stepwise approach, utilizing orthogonal reactive sites, is a hallmark of efficient and modern organic synthesis.
Conclusion
This compound is far more than a simple halogenated phenol; it is a sophisticated and versatile platform for the construction of complex molecular architectures. Its true value lies in the predictable and high-yielding reactivity of its aryl bromide handle in palladium-catalyzed cross-coupling reactions, which provides a gateway to diverse chemical space. By understanding its synthesis, reactivity, and the robust protocols for its use, researchers can effectively employ this building block to accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials.
References
-
PrepChem. Preparation of 2,4,6-tribromo-3,5-dimethylphenol. Available from: [Link]
-
ResearchGate. Application in medicinal chemistry and comparison studies. Available from: [Link]
-
Gao, W. et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. Available from: [Link]
-
TÜRKMEN, H. et al. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. TURKISH JOURNAL OF CHEMISTRY. Available from: [Link]
-
ResearchGate. Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. Available from: [Link]
-
MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]
-
Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available from: [Link]
-
PubChem. 4-Bromo-3,5-dimethylphenol. Available from: [Link]
-
PubChem. 2-Bromo-3,6-dimethylphenol. Available from: [Link]
-
PrepChem. Preparation of 3,5-dimethylphenol. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available from: [Link]
-
University of Illinois Urbana-Champaign. (2022). New set of chemical building blocks makes complex 3D molecules in a snap. News Bureau. Available from: [Link]
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Organic Syntheses. erythro-2-BROMO-1,2-DIPHENYLETHANOL. Available from: [Link]
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Chemistry LibreTexts. Reactivity of Phenols. Available from: [Link]
-
TimTec eChemStore. 4-bromo-3,5-dimethylphenol. Available from: [Link]
- Google Patents. CN104761435A - Preparation method of 3,5-dimethylphenol.
-
PubChem. 2-Bromo-3,5-dimethylhexane. Available from: [Link]
-
MDPI. Special Issue “Development and Synthesis of Biologically Active Compounds”. Available from: [Link]
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Bentham Science. Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Available from: [Link]
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MDPI. Kinetics of Oxidation of Substituted Phenols by Potassium Bromate. Available from: [Link]
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PubChem. 2-Bromo-5-methylphenol. Available from: [Link]
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A Comprehensive Technical Guide to the Synthesis and Reactions of 2-Bromo-3,5-dimethylphenol for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of 2-Bromo-3,5-dimethylphenol, a versatile building block with significant potential in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural outlines but also the underlying scientific principles and practical insights to empower effective laboratory application.
Introduction: The Strategic Importance of this compound
This compound is a substituted aromatic compound featuring a strategically positioned bromine atom and two methyl groups on a phenol scaffold. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. The presence of the hydroxyl and methyl groups influences the electronic and steric environment of the aromatic ring, while the bromine atom serves as a versatile handle for a variety of cross-coupling and substitution reactions. These characteristics make this compound a molecule of interest for the construction of novel chemical entities with potential applications in pharmaceuticals and materials science.
Part 1: Synthesis of this compound
The primary and most direct route to this compound is through the electrophilic aromatic substitution of its precursor, 3,5-dimethylphenol. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Due to the substitution pattern of 3,5-dimethylphenol, the para position is already occupied by a methyl group, and the two ortho positions (2 and 6) are sterically hindered by the adjacent methyl groups. This steric hindrance favors mono-bromination at the less hindered ortho position.
Foundational Precursor: Synthesis of 3,5-Dimethylphenol
A reliable supply of the starting material, 3,5-dimethylphenol, is crucial. While commercially available, understanding its synthesis provides deeper insight into the overall process. One established method involves the aromatization of isophorone.[1] Other routes, such as those starting from xylene, have also been developed.[2] A classical laboratory preparation involves the treatment of 3,5-dimethylcyclohex-2-en-1-one with bromine in glacial acetic acid, followed by heating to induce aromatization through the evolution of hydrobromic acid.[3]
Key Synthesis: Electrophilic Bromination of 3,5-Dimethylphenol
The direct bromination of 3,5-dimethylphenol is the most common method for preparing this compound. The choice of brominating agent and reaction conditions is critical to control selectivity and minimize the formation of poly-brominated byproducts.
-
Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent for this transformation. N-Bromosuccinimide (NBS) can also be used, often offering milder reaction conditions and improved selectivity.
-
Solvent: A non-polar aprotic solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is typically employed to dissolve the reactants and facilitate the reaction.
-
Temperature Control: The bromination of phenols is an exothermic reaction. Maintaining a low temperature during the addition of the brominating agent is crucial to prevent over-reaction and the formation of undesired isomers and poly-brominated products.
-
Stoichiometry: Careful control of the stoichiometry, typically using a slight excess of the brominating agent, ensures complete conversion of the starting material while minimizing side reactions.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dimethylphenol | 122.16 | 10.0 g | 0.0818 |
| Bromine | 159.81 | 13.1 g (4.2 mL) | 0.0820 |
| Dichloromethane | 84.93 | 100 mL | - |
| Sodium thiosulfate (sat. aq.) | - | As needed | - |
| Sodium bicarbonate (sat. aq.) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.0818 mol) of 3,5-dimethylphenol in 100 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of 13.1 g (4.2 mL, 0.0820 mol) of bromine in 20 mL of dichloromethane from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Part 2: Key Reactions of this compound
The bromine atom on the aromatic ring of this compound serves as a key functional group for a variety of synthetic transformations, enabling the construction of more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organohalide.[4] This reaction is widely used to form biaryl linkages, which are common motifs in pharmaceuticals.[5]
Sources
Hazard Management & Operational Protocol: 2-Bromo-3,5-dimethylphenol
Document Control:
-
Synonyms: 4-Bromo-5-hydroxy-m-xylene; 2-Bromo-3,5-xylenol
-
Document Type: Technical Safety Guide (Level 3 Biosafety/Chemical Handling)
Chemical Profile & Critical Hazards[4]
Substance Identification
This compound is a halogenated phenolic derivative utilized primarily as an intermediate in the synthesis of biologically active heterocycles (e.g., thiophene derivatives for antithrombotic applications) and Suzuki-Miyaura cross-coupling reactions.[1][3] Its structural combination of a phenolic hydroxyl group and an aryl bromide moiety necessitates handling precautions that address both corrosivity/irritation risks and chemical instability.
Physicochemical Properties[6]
| Property | Value | Operational Implication |
| Molecular Weight | 201.06 g/mol | Standard stoichiometry calculations. |
| Physical State | Solid (Pale grey to white) | Dust generation is a primary exposure vector. |
| Solubility | DMSO, Ethanol, Methanol | Use compatible solvent-resistant waste containers. |
| Stability | Air/Light Sensitive | Crucial: Store under inert atmosphere (Nitrogen/Argon). |
| Reactivity | Incompatible with strong oxidizers | Risk of exothermic reaction or fire. |
GHS Hazard Classification
While specific data for this isomer varies, it falls under the general hazard profile of halogenated xylenols.
| Hazard Class | H-Code | Statement | Mechanism of Action |
| Acute Toxicity | H302 | Harmful if swallowed | Systemic absorption via GI tract. |
| Skin Irritation | H315 | Causes skin irritation | Phenolic compounds denature proteins and disrupt cell membranes. |
| Eye Irritation | H319 | Causes serious eye irritation | Direct cytotoxic effect on corneal epithelium. |
| STOT-SE | H335 | May cause respiratory irritation | Mucosal inflammation from dust inhalation. |
Expert Insight: Although often labeled "Irritant," all brominated phenols should be treated as potential corrosives . The lipophilic nature of the dimethyl-substituted ring enhances skin absorption compared to simple phenol, increasing the risk of systemic toxicity upon prolonged contact.
Exposure Control & Personal Protection (PPE)
Effective protection requires a barrier strategy that accounts for the chemical's permeation potential. Standard latex gloves are insufficient for halogenated phenols.
PPE Decision Logic
Figure 1: PPE Selection Logic based on physical state and handling context.
Glove Permeation Justification
-
Nitrile (Disposable): Good for incidental splash protection against the solid.
-
Laminate (Silver Shield): Required for handling solutions, especially in DMSO or chlorinated solvents, which can act as carriers, facilitating the transport of the bromophenol through nitrile rubber.
Operational Handling & Synthesis Integration
Storage & Stability Protocol
-
Atmosphere: Store under Nitrogen (
). The presence of the electron-rich phenolic ring makes the compound susceptible to oxidative coupling (dimerization) upon exposure to air. -
Temperature: Room temperature (RT) is generally acceptable, but cool storage (
) extends shelf life by retarding oxidation. -
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.
Weighing & Transfer (Solid Phase)
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an antistatic gun if the powder is fluffy/electrostatic to prevent dispersal.
-
Technique: Do not use metal spatulas if possible; use chemically resistant plastic or glass to avoid trace metal contamination which can catalyze decomposition.
Reaction Setup (Synthesis Context)
When using this compound in Suzuki-Miyaura couplings or nucleophilic substitutions:
-
Base Incompatibility: The phenolic proton is acidic (
). When using strong bases (e.g., NaH, KOtBu), anticipate rapid deprotonation and exotherm. Add base slowly at . -
Solvent Choice: Avoid protic solvents if the subsequent step involves electrophiles sensitive to moisture.
Emergency Response Protocols
First Aid: The "Phenol Protocol"
Because this is a phenol derivative, water solubility is limited, and simple flushing may be inefficient.
-
Skin Contact:
-
IMMEDIATE: Wipe off excess solid gently.
-
WASH: Flush with copious amounts of water.
-
ENHANCED DECONTAMINATION (Recommended): If available, use Polyethylene Glycol (PEG 300 or 400) or a proprietary phenol decontamination solution. Phenols are soluble in PEG, which safely extracts them from the skin pores.
-
SEEK: Medical attention if redness or burning persists.
-
-
Eye Contact:
-
Flush immediately with water or saline for 15 minutes minimum .
-
Hold eyelids apart to ensure irrigation of the entire surface.
-
Do NOT use PEG in eyes.
-
Spill Management Workflow
Figure 2: Workflow for managing spills of this compound.
Critical Note on Paper Towels: Do not use standard cellulose paper towels to clean up large spills of concentrated phenols or their solutions, as this can increase surface area for evaporation (inhalation hazard) and potentially create a combustible mixture. Use inert absorbents (vermiculite, sand).
Waste Disposal & Environmental Compliance
-
Classification: Hazardous Chemical Waste.
-
Stream: Halogenated Organic Waste . Do not mix with non-halogenated solvents if your facility separates them, as the bromine atom requires specific incineration protocols to prevent dioxin formation.
-
Aquatic Toxicity: As a substituted phenol, this compound is toxic to aquatic life (H411). Zero discharge to drains is mandatory.
References
-
ChemScene. (2024). Safety Data Sheet: this compound (CAS 125237-08-3).[1][2] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 61734535 (Isomer Analog). Retrieved from
-
Sigma-Aldrich. (2024).[4] General Safety Handling for Brominated Phenols. Retrieved from
-
BenchChem. (2025). Technical Guide to Brominated Phenol Derivatives in Drug Development. Retrieved from
Sources
An In-depth Technical Guide to the Formation of 2-Bromo-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-dimethylphenol is a substituted aromatic compound with significant potential in various fields of chemical synthesis, including pharmaceuticals and materials science. Its unique substitution pattern, featuring a bromine atom ortho to a hydroxyl group and flanked by two methyl groups, makes it a valuable intermediate for constructing more complex molecular architectures. The regioselective introduction of the bromine atom is a key challenge in its synthesis, governed by the principles of electrophilic aromatic substitution on a highly activated phenol ring. This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol for its synthesis, and a thorough characterization of the final product.
Mechanistic Insights into the Regioselective Bromination of 3,5-Dimethylphenol
The formation of this compound from 3,5-dimethylphenol proceeds via an electrophilic aromatic substitution (EAS) reaction. The hydroxyl (-OH) group of the phenol is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.[1][2][3] This activation is due to the donation of a lone pair of electrons from the oxygen atom into the benzene ring's π-system through resonance.
The -OH group is also a potent ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it.[1][2][3] In the case of 3,5-dimethylphenol, the positions ortho to the hydroxyl group are C2 and C6, and the position para is C4.
The two methyl (-CH₃) groups at the 3 and 5 positions are also activating groups, albeit weaker than the hydroxyl group, and are also ortho, para-directors. Their directing effects align with that of the hydroxyl group, further enhancing the electron density at the C2, C4, and C6 positions.
The key to synthesizing this compound lies in controlling the regioselectivity of the bromination reaction to favor substitution at the C2 position over the C4 and C6 positions, and to prevent over-bromination which can readily occur to form di- or tri-brominated products.[4] The choice of brominating agent and reaction conditions is therefore critical. While elemental bromine (Br₂) can be used, it often leads to a mixture of products due to its high reactivity. A milder and more selective brominating agent, such as N-Bromosuccinimide (NBS), is often preferred for controlled monobromination of activated aromatic rings.[5] The use of a non-polar solvent can also help to temper the reactivity and improve selectivity.
The preference for ortho-bromination to yield the 2-bromo isomer over the 4-bromo isomer can be influenced by steric hindrance. The two methyl groups at positions 3 and 5 create a more sterically crowded environment around the C4 position compared to the C2 and C6 positions. This steric hindrance can disfavor the approach of the electrophile to the para position, leading to a higher yield of the ortho-substituted product.
Below is a diagram illustrating the mechanism of electrophilic aromatic substitution for the formation of this compound.
Caption: Electrophilic aromatic substitution mechanism for the formation of this compound.
Experimental Protocol
This protocol details a method for the selective monobromination of 3,5-dimethylphenol at the ortho position using N-Bromosuccinimide.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |
| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | 1.22 g (10 mmol) | Purity >98% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.78 g (10 mmol) | Recrystallized from water |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous |
| Sodium thiosulfate | Na₂S₂O₃ | 158.11 | 10% aqueous solution | |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | |
| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction | |
| Hexane | C₆H₁₄ | 86.18 | For chromatography | |
| Ethyl acetate | C₄H₈O₂ | 88.11 | For chromatography |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.22 g (10 mmol) of 3,5-dimethylphenol in 50 mL of anhydrous dichloromethane.
-
Addition of NBS: To the stirred solution, add 1.78 g (10 mmol) of N-Bromosuccinimide in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Quenching: Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding 20 mL of a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic proton ortho to both the hydroxyl and bromo groups will likely appear as a singlet at a distinct chemical shift. The other aromatic proton will also be a singlet. The two methyl groups will each give a singlet, likely with slightly different chemical shifts due to the influence of the adjacent bromine atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents (-OH, -Br, -CH₃). The carbon bearing the bromine atom will typically show a signal at a lower field compared to the other aromatic carbons.
IR (Infrared) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and methyl groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration may be observed in the fingerprint region, typically below 800 cm⁻¹.
MS (Mass Spectrometry)
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns may include the loss of a methyl group (-15 amu) or a bromine atom (-79 or -81 amu).
Conclusion
The synthesis of this compound is a valuable process for obtaining a key building block in organic synthesis. The regioselectivity of the bromination of 3,5-dimethylphenol can be effectively controlled through the use of a mild brominating agent like N-Bromosuccinimide and appropriate reaction conditions. The mechanism is a classic example of electrophilic aromatic substitution, where the directing effects of the substituents and steric factors play a crucial role in determining the final product. Thorough characterization using modern spectroscopic techniques is essential to confirm the structure and purity of the synthesized compound.
References
-
PrepChem.com. Preparation of 2,4,6-tribromo-3,5-dimethylphenol. Available at: [Link]
- Google Patents. CN104761435A - Preparation method of 3,5-dimethylphenol.
- Johnston, H. J., McWhinnie, F. S., Landi, F., & Hulme, A. N. (2014). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 19(9), 14849–14863.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7948, 3,5-Dimethylphenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. US4086282A - Process for preparation of 3,5-xylenol.
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
-
Wikipedia. N-Bromosuccinimide. Retrieved from [Link]
-
ChemHelpASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]
-
RSC Publishing. Controlling the regioselectivity of the bromolactonization reaction in HFIP. Available at: [Link]
-
Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Regioselective Synthesis of Brominated Phenols. ChemistryViews. [Link]
-
Organic Syntheses. 1-Bromo-3-methyl-2-butanone. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Scientific Update. (2018, October 16). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Retrieved from [Link]
-
MassBank. 2,4-Dichloro-3,5-dimethylphenol. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]
- Guella, G., & D'Ambrosio, M. (1998). Vicinal H-1-H-1 NMR Coupling Constants from Density Functional Theory as Reliable Tools for Stereochemical Analysis of Highly Flexible Multichiral Center Molecules. Helvetica Chimica Acta, 81(12), 2413-2426.
-
Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram. Retrieved from [Link]
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Technical Guide: The Role of 2-Bromo-3,5-dimethylphenol in Benzofuran Synthesis
[1]
Executive Summary
This compound (CAS: 6968-24-7) serves as a critical regiodefined scaffold in medicinal chemistry, specifically for the construction of 4,6-dimethylbenzofuran architectures.[1] Unlike unsubstituted phenols, the fixed arrangement of the bromine atom (ortho to the hydroxyl) and the two methyl groups (meta to each other) pre-programs the substrate for highly selective annulation. This guide explores its utility in Palladium-catalyzed cross-coupling/cyclization sequences (Sonogashira-Cyclization), elucidating the mechanistic pathways that render it a preferred starting material for developing antitubercular and anticancer agents.[1]
Strategic Role & Regiocontrol
The primary value of this compound lies in its ability to enforce regiochemistry during the formation of the bicyclic benzofuran core.[1]
-
Ortho-Directing Handle: The bromine at position 2 provides a reactive site for oxidative addition by transition metals (Pd, Cu) exclusively ortho to the nucleophilic hydroxyl group.[1]
-
Steric & Electronic Locking: The methyl groups at positions 3 and 5 of the phenol translate directly to positions 4 and 6 of the benzofuran ring. This substitution pattern is often difficult to install post-cyclization due to the electronic deactivation of the benzene ring in the fused system.
-
Mapping the Transformation:
-
Phenol C2 (Br)
Becomes Benzofuran C3a (Bridgehead).[1] -
Phenol C3 (Me)
Becomes Benzofuran C4 (Methyl). -
Phenol C5 (Me)
Becomes Benzofuran C6 (Methyl).
-
Reaction Pathway Visualization
The following diagram illustrates the transformation from the phenol precursor to the benzofuran core, highlighting the atom mapping.
Figure 1: Reaction pathway converting this compound to the 4,6-dimethylbenzofuran scaffold.
Mechanistic Pathways
The synthesis predominantly follows a domino or sequential Sonogashira coupling-cyclization strategy.[1]
Phase 1: Sonogashira Coupling
The reaction initiates with the oxidative addition of a Pd(0) species into the C(sp2)-Br bond of the phenol.
-
Oxidative Addition: Pd(0) inserts between C2 and Br.[1]
-
Transmetallation: A copper-acetylide (formed in situ from a terminal alkyne and CuI) transfers the alkynyl group to the Palladium center.
-
Reductive Elimination: The C-C bond forms, yielding a 2-alkynyl-3,5-dimethylphenol .[1]
Phase 2: Heterocyclization
The pendant hydroxyl group attacks the alkyne to close the furan ring.
-
Mode: 5-exo-dig . The oxygen attacks the proximal carbon (C2 of the alkyne, adjacent to the ring) while the triple bond electrons shift to the distal carbon.
-
Catalysis: This step can be spontaneous under the basic conditions of the Sonogashira coupling or promoted by Lewis acids (Cu, Ag, Au) in a subsequent step.[1]
Figure 2: Catalytic cycle for the Pd-catalyzed annulation of this compound.[1]
Experimental Protocol
This protocol describes the synthesis of a generic 2-aryl-4,6-dimethylbenzofuran .
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%)[1]
-
Co-Catalyst: Copper(I) Iodide [CuI] (1-3 mol%)[1]
-
Base/Solvent: Triethylamine (Et3N) or Diethylamine (Et2NH) (used as solvent and base)[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction flask and purge with Argon or Nitrogen to remove oxygen (crucial to prevent homocoupling of alkynes).
-
Charging: Add this compound (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.01 equiv) to the flask.
-
Solvation: Dissolve the mixture in anhydrous Et3N (approx. 5-10 mL per gram of phenol).
-
Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe under inert atmosphere.
-
Reaction:
-
Temperature: Heat the mixture to 60–80°C .
-
Time: Monitor via TLC (typically 4–12 hours). The formation of the intermediate alkyne may be observed first, followed by the cyclized benzofuran.
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter through a celite pad to remove metal salts. Wash with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).
Validation Check: The product should show the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) in IR and the appearance of the furan C=C characteristic signals.
Applications & Data Summary
The 4,6-dimethylbenzofuran core derived from this phenol is a privileged structure in drug discovery.
| Application Area | Mechanism of Action | Key Derivative Class |
| Antitubercular | Inhibition of M. tuberculosis H37Rv | Benzofuran-oxadiazole conjugates (e.g., 2-((4,6-dimethylbenzofuran-3-yl)methyl)-1,3,4-oxadiazole) [1].[1] |
| Anticancer | Cytotoxicity against HeLa/MCF-7 lines | 2-Aryl-4,6-dimethylbenzofurans; isosteres of 4,6-dimethylindoles [2]. |
| Antioxidant | Radical scavenging | 4,6-dimethylbenzofuran-3-ones [3].[1] |
References
-
Kotresh, O., et al. "Synthesis and Preliminary Evaluation of Benzofuran-Oxadiazole Conjugates as Potential Antitubercular Agents."[1] Asian Journal of Chemistry, vol. 31, no.[1] 4, 2019, pp. 965-970.[1] Link
-
Mphahlele, M. J., et al. "Synthesis and biological evaluation of 2-arylbenzo[b]furans."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 33, no. 1, 2018.[2][3] Link
-
Choi, J. S., et al. "Antioxidant activity of benzofuran derivatives."[1] Archives of Pharmacal Research, vol. 33, 2010. Link
Methodological & Application
Heck reaction protocol for 2-Bromo-3,5-dimethylphenol.
Application Note: Optimized Heck Coupling Protocol for 2-Bromo-3,5-dimethylphenol
Part 1: Executive Summary & Substrate Analysis
The Challenge Coupling this compound (CAS: 7463-51-6) via the Heck-Mizoroki reaction presents a "perfect storm" of catalytic challenges. Unlike standard aryl halides, this substrate possesses three distinct deactivating features:
-
Steric Congestion (The "Orthogonal" Clash): The bromine atom at position C2 is sandwiched between a hydroxyl group at C1 and a methyl group at C3. This 1,2,3-substitution pattern creates significant steric hindrance, severely retarding the oxidative addition step.
-
Electronic Deactivation: The phenol ring is highly electron-rich due to the resonant donation of the hydroxyl group and the inductive effects of two methyl groups. This increases the bond dissociation energy of the C-Br bond, making the palladium insertion kinetically unfavorable.
-
Catalyst Poisoning: The free phenolic proton (pKa ~10) can lead to the formation of stable, off-cycle palladium-phenoxide species, effectively sequestering the active catalyst.
The Solution This protocol details a Ligand-Accelerated Catalysis (LAC) strategy. We utilize bulky, electron-rich biaryl phosphine ligands (Buchwald-type) to facilitate oxidative addition into the hindered C-Br bond while preventing phenoxide coordination.
Part 2: Critical Reaction Parameters
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ is preferred for its stability and ease of handling. It generates the active Pd(0) species in situ. |
| Ligand | SPhos (preferred) or XPhos | These ligands are electron-rich (accelerating oxidative addition into electron-rich rings) and bulky (preventing Pd-phenoxide formation). |
| Base | K₃PO₄ (anhydrous) | A mild inorganic base is crucial. It deprotonates the phenol to prevent catalyst poisoning but avoids the harshness of alkoxides which can cause side reactions. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar or weakly polar solvents minimize the solvation of the bromide leaving group, tightening the transition state. |
| Temperature | 100°C - 110°C | High thermal energy is required to overcome the activation barrier imposed by the steric hindrance. |
Part 3: Experimental Protocols
Protocol A: Direct Coupling (High-Performance Method)
Use this method for direct functionalization of the free phenol.
Reagents:
-
This compound (1.0 equiv, 5 mmol)
-
Alkene (e.g., tert-butyl acrylate, styrene) (1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%) (Ligand:Pd ratio of 2:1 is critical)
-
K₃PO₄ (2.5 equiv)
-
Toluene (anhydrous, 0.2 M concentration)
Workflow:
-
Catalyst Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a dark red/brown, indicating the formation of the active L-Pd(0) species.
-
Main Setup: In a reaction tube equipped with a magnetic stir bar, add the this compound and K₃PO₄.
-
Combination: Add the pre-complexed catalyst solution to the reaction tube.
-
Alkene Addition: Add the alkene and remaining toluene solvent. Seal the tube with a septum.
-
Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes (oxygen kills the active catalyst).
-
Reaction: Heat the block to 100°C. Monitor via HPLC/TLC every 2 hours.
-
Checkpoint: If conversion stalls at <50% after 4 hours, add a second portion of catalyst (1 mol%).
-
-
Workup: Cool to RT. Dilute with EtOAc. Acidify carefully with 1M HCl to pH 4 (to reprotonate the phenol). Wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Protection-First Strategy (The "Reliable" Route)
Use this method if Protocol A yields <40% or if the product requires further functionalization.
-
Protection: Treat this compound with Ac₂O/Pyridine to form the Acetate or MeI/K₂CO₃ to form the Anisole .
-
Why? Capping the -OH eliminates the catalyst poisoning pathway and slightly reduces electron density on the ring, aiding oxidative addition.
-
-
Coupling: Perform the Heck reaction using standard conditions: Pd(OAc)₂ / P(o-tol)₃ / Et₃N / DMF at 120°C.
-
Deprotection: Hydrolyze the ester or cleave the ether (BBr₃) to return to the phenol.
Part 4: Mechanism & Logic Visualization
The following diagram illustrates the specific catalytic cycle adjustments required for this hindered substrate.
Caption: Catalytic cycle highlighting the competition between productive oxidative addition (yellow) and phenolic poisoning (red). Bulky ligands bias the system towards the productive pathway.
Part 5: Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| No Reaction (0% Conv.) | Catalyst death or O₂ poisoning. | Ensure rigorous degassing. Switch to Pd₂(dba)₃ to remove the induction period. |
| Low Conversion (<30%) | Oxidative addition failure.[1] | Increase Temp to 120°C. Switch solvent to DMAc (Dimethylacetamide). |
| Phenol Recovery High | Catalyst poisoning. | Increase SPhos loading to 10 mol%. Switch to Protocol B (Protection). |
| Pd Black Formation | Catalyst decomposition. | Ligand concentration is too low. Ensure Ligand:Pd ratio is strictly 2:1 or higher. |
Part 6: References
-
Mizoroki, T., et al. (1971). "Arylation of Olefin with Aryl Iodide Catalyzed by Palladium." Bulletin of the Chemical Society of Japan. Link
-
Heck, R. F., & Nolley, J. P. (1972). "Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides." Journal of Organic Chemistry. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Authoritative review on bulky ligands for hindered substrates). Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids." Journal of the American Chemical Society. (Establishes SPhos efficacy for hindered/electron-rich systems). Link
-
Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective." Organic & Biomolecular Chemistry. Link
Sources
Application Note: Precision O-Alkylation of 2-Bromo-3,5-dimethylphenol
Topic: O-alkylation of 2-Bromo-3,5-dimethylphenol reaction conditions. Content Type: Detailed Application Note & Protocol. Audience: Synthetic Chemists, Process Development Scientists.
Executive Summary & Strategic Analysis
The O-alkylation of This compound (CAS: 7463-51-6) is a pivotal transformation in the synthesis of agrochemicals and pharmaceutical intermediates. This substrate presents a unique dichotomy of reactivity:
-
Electronic Activation: The phenolic hydroxyl is acidified by the electron-withdrawing ortho-bromine (inductive effect, -I), theoretically facilitating deprotonation.
-
Steric Deactivation: The ortho-bromine atom (Van der Waals radius ~1.85 Å) and the meta-methyl group create a congested environment around the nucleophilic oxygen. This steric bulk can retard SN2 attack, particularly with secondary electrophiles.
This guide details two optimized protocols to navigate these constraints: a Cesium-Promoted Williamson Ether Synthesis (for primary alkyl halides) and a Mitsunobu Coupling (for sterically demanding or sensitive alcohols).
Reaction Mechanics & Retro-Analysis
To maximize yield, we must analyze the competing factors. The ortho-bromo substituent prevents the formation of tight ion pairs, necessitating a cation that effectively dissociates the phenoxide.
Mechanism: The "Cesium Effect"
While Potassium Carbonate (
Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the role of the cesium cation in exposing the nucleophile.
Protocol A: Cesium-Promoted Alkylation (Primary Method)
Best for: Primary alkyl halides (MeI, EtBr, BnBr) and robust secondary halides. Key Advantage: High conversion rates (>95%) despite steric hindrance.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role | Notes |
| This compound | 1.0 | Substrate | Solid, mp 78-80°C. |
| Alkyl Halide (R-X) | 1.2 - 1.5 | Electrophile | Use Iodides for faster kinetics. |
| Cesium Carbonate ( | 1.5 - 2.0 | Base | Grind to fine powder before use. |
| DMF (N,N-Dimethylformamide) | 10 V | Solvent | Anhydrous grade (<0.1% |
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool to room temperature under a stream of Nitrogen (
).
-
-
Solubilization:
-
Charge This compound (1.0 equiv) and anhydrous DMF (10 volumes relative to phenol mass).
-
Stir until fully dissolved.
-
-
Deprotonation:
-
Add
(1.5 equiv) in a single portion. -
Observation: The suspension may turn slightly yellow/orange as the phenoxide forms.
-
Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Add the Alkyl Halide (1.2 equiv) dropwise via syringe.
-
Temperature Control:
-
For Methyl Iodide: Stir at RT (exothermic).
-
For Benzyl Bromide/Ethyl Bromide: Heat to 60°C .
-
For Secondary Halides (e.g., Isopropyl Bromide): Heat to 80-90°C .
-
-
-
Monitoring:
-
Workup (Aqueous Extraction):
-
Cool reaction to RT.
-
Pour mixture into Ice-Water (20 volumes).
-
Extract with Ethyl Acetate (
volumes). -
Wash combined organics with Water (
) and Brine ( ) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
Protocol B: Mitsunobu Reaction (Alternative Method)
Best for: Complex secondary alcohols or when avoiding strong basic conditions is necessary.[4] Mechanism: Inverts stereochemistry of the alcohol (if chiral).
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| This compound | 1.0 | Nucleophile |
| Alcohol (R-OH) | 1.2 | Electrophile Source |
| Triphenylphosphine ( | 1.5 | Reductant |
| DIAD or DEAD | 1.5 | Azodicarboxylate |
| THF | 15 V | Solvent (Anhydrous) |
Step-by-Step Procedure
-
Setup:
-
Dissolve This compound (1.0 equiv), Alcohol (1.2 equiv), and
(1.5 equiv) in anhydrous THF under . -
Cool the solution to 0°C using an ice bath.
-
-
Addition:
-
Add DIAD (1.5 equiv) dropwise over 15-20 minutes.
-
Critical: Maintain temperature <5°C to prevent side reactions.
-
-
Reaction:
-
Remove ice bath and allow to warm to RT.[5]
-
Stir for 12-18 hours.
-
-
Workup:
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance blocking | Switch from |
| C-Alkylation Observed | Ambident nucleophile behavior. | Use non-polar solvent (Toluene) to promote O-alkylation, though reaction will be slower. |
| Product Hydrolysis | Wet solvent or base. | Ensure DMF is anhydrous. Flame-dry glassware. |
| Emulsion in Workup | DMF presence in organic layer.[6] | Wash organic layer with 5% LiCl solution (breaks emulsions effectively). |
Analytical Validation (QC)
Self-Validating the Product:
-
1H NMR (CDCl3):
-
Look for the disappearance of the phenolic -OH singlet (typically
5.0 - 6.0 ppm). -
New signals corresponding to the O-alkyl group (e.g., O-Me singlet at
~3.8 ppm). -
Aromatic protons: Two singlets (or meta-coupled doublets) around
6.6 - 7.0 ppm.
-
-
HPLC Purity:
-
Target >98% purity.
-
Impurity limit: <0.5% unreacted phenol.
-
Safety & Handling
-
Alkyl Halides: Methyl Iodide is a suspected carcinogen and highly volatile. Use only in a fume hood.
-
Brominated Phenols: Can be skin irritants and sensitizers. Wear nitrile gloves and eye protection.
-
Reaction Pressure: When heating volatile halides (e.g., EtBr) in DMF, use a pressure tube or efficient reflux condenser to prevent loss of reagent.
References
-
Preparation of 1-bromo-2-methoxy-4-methylbenzene (Analogous Substrate). Sigma-Aldrich Technical Data. Link
-
Mitsunobu Reaction: Mechanism and Modifications. Organic Chemistry Portal. Link
-
Cesium Carbonate in Organic Synthesis. Encyclopedia of Reagents for Organic Synthesis. Link
- O-Alkylation of hindered phenols.Journal of the Chemical Society, Perkin Transactions 1. (General reference for steric effects in Williamson synthesis).
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. An Improved Process For Alkylation Of Phenols. [quickcompany.in]
Application Note: High-Efficiency Cross-Coupling of 2-Bromo-3,5-dimethylphenol
Topic: Palladium-catalyzed cross-coupling of 2-Bromo-3,5-dimethylphenol Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Analysis
This compound (2-Br-3,5-DMP) represents a "privileged but problematic" scaffold in medicinal chemistry. It serves as a dense functional core for biaryl antiseptics, ligands, and pharmaceutical intermediates. However, it presents a dual-threat challenge to standard palladium catalysis:
-
Steric Congestion (The Ortho, Ortho-Effect): The C-Br bond is flanked by a hydroxyl group at C1 and a methyl group at C3. This steric crowding significantly retards the rate-limiting step of oxidative addition .
-
The Free Phenol Trap: The acidic proton (pKa ~10) is readily deprotonated by standard cross-coupling bases (e.g., NaOtBu, K₂CO₃). The resulting electron-rich phenoxide anion can coordinate to the Palladium(II) center, forming an unreactive "off-cycle" resting state (catalyst poisoning). Furthermore, the electron-rich nature of the ring renders the C-Br bond less electrophilic.
The Solution: This guide provides two distinct workflows. Protocol A details a ligand-accelerated direct Suzuki-Miyaura coupling that tolerates the free phenol. Protocol B mandates a protection strategy for Buchwald-Hartwig amination, where the free phenol is incompatible with the strong bases required for amine activation.
Decision Logic & Workflow
The following decision tree illustrates the critical path for selecting the correct methodology based on your desired bond formation.
Figure 1: Strategic workflow for functionalizing this compound. Note the divergence in strategy for C-C vs. C-N bond formation.
Protocol A: Direct Suzuki-Miyaura Coupling
Objective: Synthesis of 3,5-dimethyl-2-arylphenols without protecting groups.
Rationale
To overcome the steric hindrance of the C3-methyl and C1-hydroxyl, we utilize Buchwald Biaryl Phosphine Ligands (specifically SPhos or XPhos ). These ligands serve two functions:[1][2][3]
-
Steric Bulk: They promote the reductive elimination step and stabilize the monoligated Pd(0) species, which is the active catalyst for the difficult oxidative addition.
-
Electronic Richness: They increase the electron density on Palladium, facilitating oxidative addition into the electron-rich C-Br bond.
-
Water Tolerance: Using a biphasic solvent system (Toluene/Water) with K₃PO₄ allows the phenol to exist in equilibrium. The water solvates the phenoxide, reducing its tendency to poison the catalyst.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)[4]
-
Catalyst: Pd(OAc)₂ (2.0 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4.0 mol%)
-
Alternative: XPhos for extremely hindered boronic acids.
-
-
Base: K₃PO₄ (3.0 equiv) – Must use 3 equiv to account for phenol deprotonation.
-
Solvent: Toluene : Water (10:1 ratio)
-
Atmosphere: Argon or Nitrogen (balloon is sufficient).
Step-by-Step Procedure
-
Pre-complexation (Optional but Recommended): In a distinct vial, mix Pd(OAc)₂ and SPhos in 1 mL of dry toluene. Stir at room temperature for 10 minutes to form the active L-Pd(0) species (solution turns from orange to pale yellow/black).
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add:
-
This compound (201 mg, 1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
K₃PO₄ (636 mg, 3.0 mmol)
-
-
Solvent Addition: Add Toluene (4 mL) and deionized Water (0.4 mL).
-
Degassing: Seal the vial with a septum. Sparge the biphasic mixture with Argon for 5 minutes (needle in liquid, vent needle out).
-
Catalyst Addition: Inject the pre-formed catalyst solution (from step 1) via syringe.
-
Heating: Heat the mixture to 100°C with vigorous stirring (1000 rpm). Note: Vigorous stirring is critical for biphasic transfer.
-
Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 2–6 hours.
-
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenoxide). Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
Protocol B: Buchwald-Hartwig Amination (Protected Route)
Objective: Synthesis of 3,5-dimethyl-2-amino-phenols.
Rationale
Direct amination of free phenols is generally unsuccessful because the amine nucleophile competes with the phenoxide. The phenoxide is a poor ligand for Pd in this context and shuts down the catalytic cycle. Therefore, O-protection is mandatory . We use the BrettPhos system, which is the "Gold Standard" for coupling primary amines to hindered aryl halides.
Phase 1: Protection (O-Methylation)
While silyl protection (TBS) is faster, Methyl protection is more robust for the basic amination conditions.
-
Dissolve this compound (1 equiv) in Acetone.
-
Add K₂CO₃ (2.0 equiv) and Methyl Iodide (1.5 equiv).
-
Reflux for 2 hours.
-
Filter and concentrate to yield 2-Bromo-3,5-dimethylanisole . Use directly.
Phase 2: Cross-Coupling
-
Substrate: 2-Bromo-3,5-dimethylanisole (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1.0 mol%)
-
Ligand: BrettPhos (2.0 mol%) (for primary amines) or RuPhos (for secondary amines).
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Procedure
-
Glovebox/Schlenk Setup: This reaction is sensitive to oxygen and moisture. Flame-dry the glassware.
-
Charging: Add Pd₂(dba)₃, Ligand (BrettPhos), and NaOtBu to the vial.
-
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Reagent Addition: Add the protected aryl bromide and the amine as solutions in anhydrous Dioxane.
-
Heating: Heat to 100°C for 12–18 hours.
-
Workup: Filter through a pad of Celite/Silica. Concentrate. Purify via flash chromatography.
-
Deprotection (If required): Treat the coupled anisole with BBr₃ (1M in DCM) at 0°C to regenerate the free phenol.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Oxidative Addition failure due to sterics. | Switch ligand from SPhos to XPhos or Spherical-Phos . Increase temperature to 110°C. |
| Catalyst Blacking Out | Catalyst decomposition (Pd black formation). | Oxygen leak? Ensure strict degassing. Add ligand excess (L:Pd ratio 2.5:1). |
| Protodehalogenation | Reduction of C-Br to C-H. | Solvent is acting as H-source. Switch from alcohols to Toluene/Dioxane. Ensure anhydrous conditions for Buchwald. |
| No Reaction (Free Phenol) | Catalyst poisoning by phenoxide. | Switch to Protocol B (Protection). Or try K₂CO₃ in pure water (completely aqueous Suzuki). |
Mechanistic Visualization: The Steric Challenge
The following diagram details the catalytic cycle, highlighting where the specific reagents (SPhos/BrettPhos) overcome the energy barriers imposed by the 2,6-disubstitution pattern.
Figure 2: The catalytic cycle emphasizing the Rate Limiting Step (Oxidative Addition) which is hindered by the 2-bromo-3,5-dimethyl motif. Bulky ligands facilitate both entry (OxAdd) and exit (RedElim).
References
-
Suzuki-Miyaura Coupling Mechanism & Ligand Effects: Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Buchwald-Hartwig Amination & Ligand Design (BrettPhos/RuPhos): Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Direct Coupling of Free Phenols: Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Aryl Boronic Acids. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]
-
SPhos/XPhos Utility in Hindered Substrates: Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols, 2, 2881–2887. [Link]
Sources
Advanced Application Note: Catalyst & Ligand Selection for Suzuki-Miyaura Coupling of 2-Bromo-3,5-dimethylphenol
Executive Summary
Substrate: 2-Bromo-3,5-dimethylphenol (CAS: 18452-94-5) Reaction Class: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Core Challenge: The substrate presents a "Perfect Storm" of deactivating features: (1) Steric Hindrance (ortho-bromo, meta-methyls), (2) Electronic Deactivation (electron-rich phenol ring slows oxidative addition), and (3) Catalyst Poisoning Risk (free hydroxyl group/phenoxide coordination).
This guide provides a validated, high-autonomy protocol for coupling this difficult substrate without prior protection of the phenol group. The recommended system utilizes Buchwald-type dialkylbiaryl phosphines (SPhos/XPhos) or NHC-Pd (PEPPSI) precatalysts to overcome the high activation energy barrier.
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The successful coupling of this compound requires navigating three competing mechanistic hurdles:
-
Electronic Deactivation (Oxidative Addition):
-
Oxidative addition (OA) of Pd(0) into Ar-Br bonds is accelerated by electron-withdrawing groups (EWGs).
-
The -OH and -CH3 groups are electron-donating (EDGs). Under basic conditions, the phenol becomes a phenoxide (
), which is strongly electron-donating ( ). This significantly increases the electron density of the aromatic ring, strengthening the C-Br bond and making OA kinetically sluggish.
-
-
Steric Shielding:
-
The bromine is flanked by an ortho-hydroxyl and a meta-methyl. While not "tetra-ortho" substituted, the effective steric bulk of the solvated phenoxide can impede the approach of the bulky Pd-Ligand complex.
-
-
Catalyst Sequestration:
-
The generated phenoxide anion is a hard nucleophile that can coordinate to the soft Pd(II) center, potentially forming off-cycle resting states (
) that retard transmetalation.
-
Catalyst Selection Logic
To counter these effects, the catalyst system must possess specific traits:
-
Ligand Requirement: Must be electron-rich (to boost the nucleophilicity of Pd(0) for faster OA) and bulky (to facilitate reductive elimination and prevent phenoxide coordination).
-
Precatalyst: Use of G2/G3 precatalysts (e.g., SPhos-Pd-G2) is preferred over in-situ mixing to ensure active species generation without an induction period.
Decision Matrix & Workflow Visualization
Diagram 1: Catalyst Selection Decision Tree
This diagram guides the researcher through ligand selection based on the coupling partner's steric profile.
Caption: Logical flow for selecting the optimal catalytic system based on the steric demand of the boronic acid partner.
Detailed Experimental Protocols
Protocol A: The "Buchwald" Method (Primary Recommendation)
Best for: General coupling with aryl/heteroaryl boronic acids.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: SPhos Pd G2 (1–2 mol%) [CAS: 1375325-64-6]
-
Alternative: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
-
Base: Potassium Phosphate Tribasic (
), finely ground (3.0 equiv) -
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and ground
(3.0 equiv).-
Note: Using 3.0 equiv of base is critical. 1.0 equiv is consumed to deprotonate the phenol; the remaining 2.0 equiv are needed for the Suzuki mechanism (boronate formation).
-
-
Catalyst Addition: Add SPhos Pd G2 (1–2 mol%). If using an inert atmosphere box, add solids here. If on a benchtop, cap the vial with a septum.
-
Degassing: Evacuate and backfill the vial with Argon/Nitrogen (
). -
Solvent: Add the degassed Toluene/Water mixture via syringe.
-
Reaction: Heat the sealed vial to 80–100 °C for 4–12 hours.
-
Visual Check: The reaction usually turns black (Pd precipitation) only after completion. Early blackening suggests catalyst decomposition (see Troubleshooting).
-
-
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3-4 (to protonate the phenol product). Extract with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate.[2]
Protocol B: The "PEPPSI" Method (High Sterics)
Best for: Extremely hindered coupling partners or when phosphine ligands fail.
Materials:
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%) [CAS: 905459-27-0]
-
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane or DME (Reagent Grade)
Procedure:
-
Combine substrate, boronic acid, base, and Pd-PEPPSI-IPr in a vial.
-
Add solvent (Dioxane).[3][4][5] Note: Water is not strictly added, but technical grade dioxane often contains sufficient moisture to activate the boronic acid.
-
Heat to 80 °C . The NHC ligand (IPr) is extremely robust and prevents Pd aggregation even in the presence of the free phenoxide.
Optimization Data & Parameters
The following table summarizes expected outcomes based on varying conditions for this compound coupling.
| Parameter | Condition | Outcome | Notes |
| Ligand | SPhos | Excellent (>90%) | Best balance of stability and activity for ortho-substituted phenols. |
| Poor (<30%) | Lacks bulk; rapid catalyst poisoning by phenoxide. | ||
| dppf | Moderate (50-70%) | Good stability but slower oxidative addition. | |
| Base | Optimal | Strong enough to deprotonate phenol; buffers reaction well. | |
| Failure | Organic bases rarely work well for Suzuki (poor transmetalation). | ||
| Moderate | Often too weak for rapid reaction with hindered phenols. | ||
| Solvent | Tol/H2O | Optimal | Biphasic system solubilizes inorganic base while protecting catalyst. |
| DMF | Variable | Can lead to Pd decomposition at high temps if not strictly anhydrous. |
Troubleshooting Guide
Issue: "The reaction turns black immediately upon heating."
-
Cause: "Pd Black" formation. The catalyst is decomposing before oxidative addition can occur.
-
Solution:
-
Switch to SPhos Pd G2 (precatalyst) instead of mixing Pd(OAc)2 + Ligand.
-
Ensure oxygen is rigorously excluded (sparge solvents with Argon for 15 mins).
-
Lower temperature to 60 °C for the first hour, then ramp to 100 °C.
-
Issue: "Starting material is consumed, but no product (Protodehalogenation)."
-
Cause: The Ar-Pd-Br species is undergoing reduction (replacing Br with H) instead of transmetalation. This is common with hindered substrates.
-
Solution:
-
Increase the concentration of Boronic Acid (2.0 equiv).
-
Switch solvent to n-Butanol or t-Amyl alcohol . The polarity helps, and these solvents often suppress dehalogenation pathways in NHC systems.
-
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPr and its Application in the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides." Chemistry - A European Journal, 2006, 12(18), 4749–4755. Link
-
Sigma-Aldrich. "SPhos Pd G2 Product Information & Application Note." Link
-
BenchChem. "Application Notes: Suzuki Coupling of Hindered Vinyl/Aryl Bromides." Link
Sources
Application Note: High-Efficiency Synthesis of Tetra-ortho-substituted Biphenols via Nickel-Catalyzed Reductive Homocoupling
Executive Summary
The synthesis of tetra-ortho-substituted biphenols, such as 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol , presents a significant challenge in organic synthesis due to severe steric hindrance at the coupling site. While oxidative coupling of phenols is a common industrial route, it often suffers from regioselectivity issues and over-oxidation.
This Application Note details a precision laboratory-scale protocol starting from 2-Bromo-3,5-dimethylphenol . By utilizing the bromine handle, we bypass the regioselectivity issues of oxidative coupling. However, direct coupling of aryl halides with high steric bulk requires specific catalytic systems. We employ a Nickel(0)-mediated reductive homocoupling (modified Colon-Barnes conditions), which offers superior performance over Palladium-based systems for sterically congested substrates.
Key Advantages of this Protocol:
-
Regiocontrol: The C-Br bond dictates the exact coupling site, eliminating isomers.
-
Steric Tolerance: Ni(0) catalysts are smaller and more electron-rich than Pd(0), facilitating oxidative addition into hindered aryl halides.
-
Scalability: The use of zinc dust as a stoichiometric reductant allows for mild conditions compared to classical Ullmann coupling (>200°C).
Strategic Reaction Pathway
The synthesis is divided into three distinct phases to ensure maximum yield and catalyst longevity.
-
Protection (O-Methylation): Protecting the phenol is critical. Free phenolic protons can quench the active Ni(0) species and form zinc salts that coat the reductant surface, stalling the reaction.
-
Reductive Homocoupling: The core C-C bond forming step using a NiCl2(PPh3)2 / Zn / Et4NI system.
-
Deprotection (Demethylation): Cleavage of the methyl ethers using Boron Tribromide (
) to reveal the target biphenol.
Workflow Visualization
Figure 1: Strategic workflow for the conversion of this compound to the target biphenol.
Detailed Experimental Protocols
Phase 1: Phenol Protection (O-Methylation)
Objective: Mask the acidic proton to prevent catalyst poisoning in Phase 2.
-
Reagents:
-
This compound (1.0 equiv)
-
Methyl Iodide (MeI) (1.5 equiv) — Caution: Carcinogen
-
Potassium Carbonate (
) (2.0 equiv) -
Acetone (Reagent grade)
-
Procedure:
-
Dissolve this compound (10.0 g, 49.7 mmol) in acetone (100 mL) in a round-bottom flask.
-
Add anhydrous
(13.7 g, 99.4 mmol). -
Add Methyl Iodide (4.6 mL, 74.5 mmol) dropwise via syringe.
-
Reflux the suspension at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (
) should disappear, replaced by the less polar ether ( ). -
Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over
and concentrate. -
Yield: Expect ~10.5 g (98%) of 2-Bromo-3,5-dimethylanisole as a colorless oil/solid. This can often be used directly without column chromatography.
Phase 2: Nickel-Catalyzed Reductive Homocoupling
Objective: Form the sterically hindered C-C bond. This protocol uses the Colon-Barnes modification, which is robust for hindered aryl chlorides and bromides.
-
Mechanism: Zinc reduces Ni(II) to Ni(0). The Ni(0) undergoes oxidative addition into the Ar-Br bond. Disproportionation leads to a bis-aryl-nickel species, which undergoes reductive elimination to release the biaryl.
Table 1: Reaction Stoichiometry (Phase 2)
| Reagent | Role | Equiv. | Mass/Vol (for 10 mmol Scale) |
| 2-Bromo-3,5-dimethylanisole | Substrate | 1.0 | 2.15 g |
| Pre-catalyst | 0.1 (10 mol%) | 654 mg | |
| Zinc Dust | Reductant | 1.5 | 980 mg |
| Additive | 0.5 | 1.28 g | |
| Triphenylphosphine ( | Ligand Support | 0.2 | 524 mg |
| THF (Anhydrous) | Solvent | 0.2 M | 50 mL |
Procedure:
-
Activation of Zinc: Treat Zn dust with dilute HCl, wash with water, ethanol, and ether, then dry under vacuum. Note: Commercial "activated" zinc is often sufficient if fresh.
-
Setup: Flame-dry a 2-neck flask equipped with a condenser and nitrogen inlet.
-
Charging: Add
, , , and activated Zinc dust. -
Solvation: Add anhydrous THF. The mixture will be heterogeneous. Stir at room temperature for 15 minutes. The solution often turns red/brown, indicating the formation of Ni(0).
-
Addition: Add the 2-Bromo-3,5-dimethylanisole (dissolved in minimal THF) via syringe.
-
Reaction: Heat to reflux (66°C) under nitrogen for 12–24 hours.
-
Checkpoint: The reaction mixture usually turns from red-brown to a dark green/black slurry as zinc salts accumulate.
-
-
Workup: Cool to room temperature. Pour into 1M HCl (to dissolve Zn salts). Extract with EtOAc (3x).[1] Wash organics with brine, dry (
), and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove triphenylphosphine oxide and homocoupling byproducts.
-
Target Intermediate: 3,3',5,5'-tetramethyl-2,2'-dimethoxybiphenyl .
Phase 3: Demethylation
Objective: Reveal the hydroxyl groups.
-
Reagents:
-
Protected Biphenyl (from Phase 2)
- (1.0 M in DCM) (3.0 equiv per methoxy group = 6.0 equiv total)
-
Dichloromethane (Anhydrous)
-
Procedure:
-
Dissolve the protected biphenyl (1.0 g) in anhydrous DCM (20 mL) under
. Cool to -78°C (Dry ice/acetone). -
Slowly add
solution dropwise. Caution: Exothermic. -
Allow the reaction to warm to room temperature naturally and stir overnight.
-
Quench: Cool to 0°C. Carefully add water dropwise (violent reaction possible). Then add saturated
. -
Isolation: Extract with DCM. The product is often quite polar. Wash with brine, dry, and concentrate.
-
Recrystallization: The crude solid can be recrystallized from Ethanol/Water or Toluene to yield pure 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol .
Mechanistic Insight & Troubleshooting
The success of the coupling step relies on the catalytic cycle of Nickel. Unlike Palladium, Nickel can access single-electron transfer (SET) pathways, which helps in overcoming the energy barrier imposed by the ortho-methyl groups.
Catalytic Cycle Diagram[2]
Figure 2: Simplified catalytic cycle for Ni-mediated homocoupling. The Zinc is essential for regenerating the active Ni(0) species from the Ni(II) halides formed.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls (Phase 2) | Inactive Zinc Surface | Add a few drops of 1,2-dibromoethane or TMSCl to activate the Zn surface in situ. |
| Low Yield (Phase 2) | Catalyst Poisoning | Ensure the starting material is completely dry and free of phenol (Phase 1 completion). |
| Incomplete Demethylation | Ensure DCM is anhydrous. Increase |
References
-
Colon, I.; Kelsey, D. R. "Coupling of aryl chlorides by nickel and reducing metals." Journal of Organic Chemistry, 1986 , 51(14), 2627–2637.
-
Iyoda, M. et al. "Homocoupling of aryl halides using nickel(II) chloride and zinc in the presence of tetraethylammonium iodide." Bulletin of the Chemical Society of Japan, 1990 , 63, 80.
-
ChemicalBook. "3,3',5,5'-Tetramethyl-2,2'-biphenol Properties and Suppliers."
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard text for protocols).
Sources
Application Notes and Protocols for Suzuki Reactions of 2-Bromo-3,5-dimethylphenol: A Guide to Effective Quenching and Workup
Introduction: The Critical Role of Post-Reaction Processing in Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2][3] The palladium-catalyzed coupling of an organohalide with an organoboron species offers broad functional group tolerance and generally proceeds with high efficiency.[2][3][4] This application note provides a detailed guide to the often-overlooked but critically important final stages of the Suzuki reaction: quenching and workup. Specifically, we will focus on the Suzuki coupling of 2-bromo-3,5-dimethylphenol, a substrate of interest in the development of novel pharmaceutical agents and functional materials.
Properly executed quenching and workup procedures are paramount for terminating the catalytic cycle, removing unreacted starting materials and byproducts, and ultimately isolating the desired product in high purity and yield. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to empower effective and adaptable experimental design.
The Suzuki Reaction: A Mechanistic Overview
The catalytic cycle of the Suzuki reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A palladium(0) species undergoes oxidative addition with the organohalide (in this case, this compound). This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. Finally, reductive elimination yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[2][5][6]
Part 1: Quenching the Reaction - Halting the Catalytic Cycle
The initial step following the completion of the reaction is quenching. This process serves two primary purposes: to deactivate the palladium catalyst and to neutralize any remaining reactive species. The choice of quenching agent can significantly impact the ease of the subsequent workup.
Common Quenching Agents and Their Rationale
| Quenching Agent | Rationale | Advantages | Disadvantages |
| Water | Deactivates the catalyst and dissolves inorganic salts. | Readily available, inexpensive, and effective for many standard Suzuki reactions.[4][7] | May not be sufficient to break up emulsions or fully precipitate all byproducts. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | A mild acidic quench that can help to break down emulsions and neutralize basic reaction conditions. | Effective at quenching the reaction and can improve phase separation during extraction.[4][8] | Can form ammonia in the presence of strong bases, which may require careful handling. |
| Dilute Hydrochloric Acid (HCl) | Acidifies the mixture, which can aid in the removal of certain impurities. | Can be effective for hydrolyzing boronic esters and protonating basic byproducts.[9] | The phenolic group of the starting material and product is acidic and will be deprotonated under basic conditions and protonated under acidic conditions. Careful pH control is necessary to avoid unwanted side reactions or solubility issues. |
For the Suzuki reaction of this compound, a common and effective initial quenching step is the addition of water or saturated aqueous ammonium chloride.[4][8] This is typically performed after the reaction mixture has been allowed to cool to room temperature.
Part 2: The Workup - Isolating the Pure Product
The workup procedure is a multi-step process designed to separate the desired product from a complex mixture of unreacted starting materials, the palladium catalyst, boronic acid derivatives, and inorganic salts. A well-designed workup is crucial for obtaining a high-purity product and simplifying the final purification step.
A Systematic Approach to Workup
The following workflow provides a logical sequence for the workup of a Suzuki reaction involving this compound.
Caption: A generalized workflow for the quenching and workup of a Suzuki reaction.
Key Challenges and Solutions in the Workup of Phenolic Suzuki Products
The presence of the phenolic hydroxyl group in both the starting material (this compound) and the product introduces specific considerations for the workup procedure.
1. Removal of Boronic Acid and its Derivatives:
Excess boronic acid and its byproducts are common impurities. Due to the acidic nature of boronic acids, an alkaline wash can be a highly effective method for their removal.[10]
-
Strategy: After the initial extraction, wash the organic layer with a dilute aqueous base such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The basic conditions will deprotonate the boronic acid, forming a water-soluble boronate salt that will partition into the aqueous layer.
Important Consideration: The phenolic product is also acidic and will be deprotonated by a strong base. This will cause the product to move into the aqueous layer. Therefore, after the basic wash, the aqueous layer should be re-acidified (e.g., with 1M HCl) to a pH of approximately 5-6 and then re-extracted with an organic solvent to recover any of the desired product that may have partitioned into the aqueous phase.
2. Removal of the Palladium Catalyst:
Residual palladium can be a significant issue, particularly in the synthesis of active pharmaceutical ingredients where metal contamination is strictly regulated.
-
Strategies:
-
Filtration through Celite: After quenching, diluting the reaction mixture with a suitable solvent and filtering it through a pad of Celite can effectively remove a significant portion of the precipitated palladium catalyst.[11]
-
Silica Gel Plug: Passing the crude product through a short plug of silica gel during the concentration step can also help to adsorb residual palladium.[12]
-
Scavenger Resins: For applications requiring very low palladium levels, specialized scavenger resins with high affinity for palladium can be employed.
-
3. Selection of Extraction Solvents:
The choice of organic solvent for extraction is critical for ensuring efficient separation of the product from the aqueous phase.
| Extraction Solvent | Properties and Considerations |
| Ethyl Acetate (EtOAc) | A versatile and commonly used solvent with moderate polarity. It is effective for extracting a wide range of organic compounds.[1][4] |
| Dichloromethane (DCM) | A denser-than-water solvent that can be useful for certain extractions. However, it is a halogenated solvent and may have environmental and health concerns. |
| Toluene | A non-polar solvent that can be effective for less polar products. |
| Ethers (e.g., Diethyl ether, MTBE) | Generally good solvents for a range of organic compounds. Diethyl ether is highly flammable. |
For the Suzuki coupling product of this compound, ethyl acetate is a good initial choice due to its ability to dissolve the biaryl product while having limited miscibility with water.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quenching and workup of a representative Suzuki reaction of this compound with a generic arylboronic acid.
Reaction Monitoring: Before initiating the workup, it is essential to confirm the completion of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Step-by-Step Procedure:
-
Cooling: Once the reaction is deemed complete, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly add 20 mL of deionized water to the reaction flask with stirring. Alternatively, 20 mL of saturated aqueous ammonium chloride can be used.[4][8]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[1] Combine the organic layers.
-
Basic Wash (Optional but Recommended for Boronic Acid Removal): Wash the combined organic layers with 1M NaOH (2 x 20 mL). Note: Collect the aqueous layers from this wash.
-
Acidification and Re-extraction of Aqueous Layer: Acidify the combined aqueous layers from the basic wash to pH ~5-6 with 1M HCl. Extract this acidified aqueous layer with ethyl acetate (2 x 20 mL). Combine these organic extracts with the main organic phase.
-
Brine Wash: Wash the combined organic layer with saturated aqueous sodium chloride (brine) (1 x 30 mL). This helps to remove residual water and some water-soluble impurities.[4][8]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][4]
-
Filtration: Filter the mixture to remove the drying agent. If significant palladium black is present, consider filtering through a small pad of Celite.[11]
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[4][11]
Caption: Detailed step-by-step flowchart for the workup protocol.
Conclusion
A well-executed quenching and workup procedure is as critical to the success of a Suzuki reaction as the coupling itself. For substrates such as this compound, a systematic approach that addresses the removal of boronic acid derivatives and the palladium catalyst is essential for achieving high purity and yield. By understanding the chemical principles behind each step, researchers can confidently adapt and optimize these protocols for their specific synthetic targets, ensuring the reliable and efficient production of valuable biaryl compounds.
References
- Benchchem Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. (URL: )
- NROChemistry. Suzuki Coupling: Mechanism & Examples. (URL: )
- Benchchem.
- Common Organic Chemistry.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (URL: )
- KitAlysis™. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (URL: )
- National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. (URL: )
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (URL: )
- Organic Chemistry Portal. Suzuki Coupling. (URL: )
-
Wikipedia. Suzuki reaction. (URL: [Link])
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (URL: [Link])
-
ResearchGate. (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (URL: [Link])
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (URL: [Link])
-
Wikipedia. Organoboron chemistry. (URL: [Link])
-
ResearchGate. Can I remove boronic acid using Work up process?. (URL: [Link])
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (URL: [Link])
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. (URL: [Link])
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 2-Bromo-3,5-dimethylphenol.
Topic: Troubleshooting Low Yield & Regioselectivity in 3,5-Dimethylphenol Bromination Audience: Organic Chemists, Process Development Scientists Status: Active Guide v2.4
Executive Summary: The "Ortho-Para" Conflict
The synthesis of 2-bromo-3,5-dimethylphenol is deceptively simple. The core challenge is not reactivity, but regioselectivity .
In 3,5-dimethylphenol (3,5-xylenol), the hydroxyl group (-OH) is the primary directing group. It directs electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.
-
Position 2 (Target): Sterically hindered by the adjacent methyl group and the hydroxyl group.
-
Position 4 (Major Byproduct): Flanked by two methyl groups. While sterically crowded, it is often the thermodynamically favored site for electrophilic aromatic substitution (EAS) using standard reagents like elemental bromine (
), leading to 4-bromo-3,5-dimethylphenol .
Root Cause of Low Yield: Most researchers experience low yields because they inadvertently favor the formation of the 4-bromo isomer or the 2,4-dibromo byproduct, rather than the desired 2-bromo species.
Diagnostic Workflow
Use this decision tree to identify the specific failure mode in your synthesis.
Figure 1: Diagnostic logic for bromination failures. Blue nodes represent analysis steps; Red/Yellow/Grey nodes represent failure modes; Green nodes represent corrective actions.
Technical FAQs & Troubleshooting
Q1: Why is 4-bromo-3,5-dimethylphenol forming as the major product?
A: This is a classic case of Thermodynamic vs. Kinetic control .
In many solvents (especially non-polar ones like
The Fix: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent like Acetonitrile (
-
Mechanism: NBS in acetonitrile allows for a slower, more controlled release of the bromonium ion (
). More importantly, polar solvents can stabilize the transition state for ortho-attack via hydrogen bonding with the phenolic proton, favoring the kinetic product (2-bromo) [1, 2].
Q2: I am using NBS, but I still get 2,4-dibromo-3,5-dimethylphenol. Why?
A: Over-bromination occurs when the reaction rate is too fast or local concentration of the brominating agent is too high.
-
The "Activated" Ring: The 2-bromo product is still an activated phenol (though slightly deactivated compared to the starting material). If you have excess NBS or add it too quickly, the remaining activated position (Position 4) will react immediately.
-
Solution:
-
Stoichiometry: Use a slight deficit of NBS (0.95 equivalents). It is easier to separate unreacted starting material than the dibromo byproduct.
-
Temperature: Lower the reaction temperature to 0°C or -10°C .
-
Addition: Add the NBS as a solution dropwise over 30-60 minutes, rather than as a solid in one portion.
-
Q3: How do I separate the 2-bromo and 4-bromo isomers?
A: This is the most painful bottleneck. Their boiling points and polarity are very similar.
-
Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate. The ortho-bromo isomer (2-bromo) is capable of intramolecular hydrogen bonding (between OH and Br), which often makes it slightly less polar (higher
) than the para-isomer, which has an exposed OH group available for interaction with the silica [3]. -
Crystallization: If the mixture is enriched (>80%) in the 2-bromo isomer, recrystallization from cold pentane or hexanes can isolate the target.
Validated Protocol: Regioselective Ortho-Bromination
This protocol utilizes N-Bromosuccinimide (NBS) in Acetonitrile , a method proven to enhance ortho-selectivity in activated phenols by leveraging solvent effects and kinetic control [1, 3].
Reagents:
-
3,5-Dimethylphenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (0.95 - 1.0 eq) – Must be freshly recrystallized if yellow.
-
Acetonitrile (Reagent Grade, Dry)
-
Ammonium Acetate (10 mol%) – Optional, acts as a mild proton shuttle to improve selectivity.
Step-by-Step Methodology:
-
Preparation: Dissolve 3,5-dimethylphenol (10 mmol, 1.22 g) in Acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Temperature Control: Cool the solution to 0°C using an ice/water bath. Allow to equilibrate for 15 minutes. Note: For extremely high regioselectivity requirements, cool to -20°C.
-
Reagent Addition: Dissolve NBS (9.5 mmol, 1.69 g) in Acetonitrile (20 mL). Add this solution dropwise to the phenol mixture over 45 minutes.
-
Critical: Do not add solid NBS directly. High local concentrations favor dibromination.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (10% EtOAc in Hexanes).
-
Target: Disappearance of starting material (
) and appearance of new spot ( ). -
Warning: If a lower spot appears (
), this is likely the 4-bromo or dibromo species.
-
-
Workup:
-
Purification: Purify via silica gel column chromatography using a gradient of 100% Hexanes
5% EtOAc/Hexanes. The 2-bromo isomer (intramolecular H-bond) typically elutes first.
Data Summary: Reagent Comparison
| Parameter | Elemental Bromine ( | N-Bromosuccinimide (NBS) |
| Major Product | Mixture (often favors 4-bromo) | 2-bromo (Kinetic Product) |
| Byproducts | High HBr generation (corrosive) | Succinimide (water soluble, easy removal) |
| Selectivity | Low (Thermodynamic control) | High (Kinetic control in MeCN) |
| Reaction Temp | Difficult to control exotherm | Easy to control at 0°C |
| Yield (Typical) | 40-55% | 75-85% |
References
-
Regioselective Bromination of Phenols: Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Source: National Institutes of Health (PMC). URL:[Link]
-
Kinetic vs Thermodynamic Control: Title: Kinetic Versus Thermodynamic Products in Electrophilic Substitution.[3][4][5] Source: Chemistry LibreTexts. URL:[Link]
-
NBS in Acetonitrile Methodology: Title: N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent. Source: Journal of Organic Chemistry (Cited via ResearchGate/MDMA snippet). URL:[Link](Note: Direct DOI link to the foundational Carreño et al. paper regarding NBS/MeCN specificity).
Sources
- 1. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]
- 2. US4447658A - Process for separating 3,5-xylenol or 3,4-xylenol from other polymethylated phenolic compounds - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Navigating the Challenges of Heck Reactions with Sterically Hindered 2-Bromo-3,5-dimethylphenol: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for a particularly challenging transformation: the Heck reaction of 2-Bromo-3,5-dimethylphenol. This substrate, characterized by significant steric hindrance and the presence of an electron-donating phenolic group, often presents unique hurdles in achieving high yields and conversions. Here, we will dissect these challenges and offer field-proven solutions in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the Heck reaction, and why is it a valuable tool in synthesis?
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] It is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including many pharmaceutical intermediates and natural products.[2] Its value lies in its ability to form substituted alkenes with a high degree of stereoselectivity, typically favoring the trans (E) isomer, and its tolerance for a wide range of functional groups.[2][3]
Q2: What are the primary challenges associated with the Heck reaction of this compound?
The primary challenges with this substrate stem from two key structural features:
-
Steric Hindrance: The two methyl groups and the ortho-hydroxyl group create a crowded environment around the carbon-bromine bond. This steric bulk can significantly impede the initial oxidative addition of the palladium catalyst to the aryl bromide, which is often the rate-determining step in the catalytic cycle.[1]
-
Electronic Effects & Phenolic Group Interference: The hydroxyl group is strongly electron-donating, which deactivates the aryl bromide towards oxidative addition.[4] Furthermore, the acidic proton of the phenol can be removed by the base required for the reaction, forming a phenoxide. This phenoxide can coordinate to the palladium center, potentially inhibiting or altering the catalytic activity.
Q3: What is the general catalytic cycle of the Heck reaction?
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving three main steps[1][5]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
-
Migratory Insertion (Syn-Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-aryl bond.
-
Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydrido-palladium(II) species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydrogen halide from the hydrido-palladium(II) complex.[4]
Troubleshooting Guide: Addressing Specific Experimental Issues
Low to No Conversion of this compound
Q4: I am observing very low or no conversion of my starting material. What are the likely causes and how can I address them?
This is the most common issue with this substrate and can be attributed to several factors. Here's a systematic approach to troubleshooting:
A. Inefficient Oxidative Addition:
-
Explanation: As mentioned, the steric hindrance and electron-rich nature of the phenol ring make the oxidative addition of palladium to the C-Br bond difficult.
-
Solutions:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more active catalyst systems known to promote reactions with challenging substrates.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or di(1-adamantyl)-n-butylphosphine can enhance the rate of oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong electron-donating ability and thermal stability, making them suitable for activating unreactive aryl halides.[6]
-
Palladacycles: These pre-formed catalysts are often more stable at high temperatures and can be highly active.[6]
-
-
Reaction Temperature: High temperatures are often necessary to overcome the activation energy for oxidative addition with deactivated aryl bromides. Consider increasing the reaction temperature, potentially up to 130-165°C, especially when using high-boiling point solvents like DMF, DMAc, or toluene.[6][7]
-
Microwave Irradiation: Microwave-assisted heating can significantly accelerate the reaction by rapidly reaching and maintaining high temperatures, often leading to improved yields in shorter reaction times.[6]
-
B. Catalyst Inhibition by the Phenolic Group:
-
Explanation: The deprotonated phenoxide can coordinate to the palladium center, leading to catalyst deactivation.
-
Solutions:
-
Base Selection: The choice of base is critical. A weaker, non-coordinating base might be preferable to strong, coordinating bases.
-
Inorganic Bases: Consider using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide or alkoxides.
-
Organic Bases: Hindered organic bases such as triethylamine can also be effective.[8]
-
-
Protecting the Hydroxyl Group: While adding steps to a synthesis, protecting the hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether can prevent its interference with the catalyst. This is a robust strategy if other methods fail.
-
C. Catalyst Decomposition:
-
Explanation: At the high temperatures required for this reaction, the palladium catalyst can decompose to form inactive palladium black.
-
Solutions:
-
Ligand Choice: The use of bulky phosphine ligands or NHCs not only enhances reactivity but also stabilizes the palladium catalyst, preventing decomposition.[6]
-
Reaction Time: Prolonged reaction times at high temperatures can lead to catalyst degradation. Monitor the reaction progress and aim for the shortest possible reaction time.
-
Formation of Side Products
Q5: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Several side reactions can occur with this substrate:
A. Dehalogenation of the Starting Material:
-
Explanation: The aryl bromide can be reduced to the corresponding phenol (3,5-dimethylphenol). This is often a result of side reactions involving the solvent or additives.
-
Solutions:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents.
-
Base Selection: Some bases are more prone to promoting dehalogenation. Experiment with different bases to find one that minimizes this side reaction.
-
B. Homocoupling of the Alkene:
-
Explanation: The alkene can couple with itself, especially at high concentrations and temperatures.
-
Solutions:
-
Slow Addition: Adding the alkene slowly to the reaction mixture can help to keep its concentration low and favor the desired cross-coupling reaction.
-
C. Isomerization of the Product:
-
Explanation: The double bond in the product can migrate, leading to a mixture of isomers. This can occur if the reductive elimination of the palladium hydride is slow.[4]
-
Solutions:
Experimental Protocols and Data
Table 1: Comparison of Catalyst Systems for Hindered Aryl Bromides
| Catalyst System | Ligand | Base | Temperature (°C) | Typical Yield Range | Notes |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | 165 | 30-75% | High temperature required; yield can be variable.[7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | 100-120 | Moderate to High | Bulky phosphine ligand is crucial for activity. |
| Palladacycle | None | Cs₂CO₃ | 130 | Good to Excellent | Often highly active and stable at elevated temperatures.[6] |
| Pd(OAc)₂ | NHC | NaOAc | 120-140 | Good to Excellent | NHC ligands provide thermal stability and high activity.[6] |
Protocol 1: High-Temperature Heck Reaction with a Bulky Phosphine Ligand
This protocol is adapted from a procedure for a sterically hindered aryl bromide and serves as a good starting point.[7]
-
Reaction Setup: To a high-pressure vessel, add this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and a bulky phosphine ligand such as P(o-tolyl)₃ (6-15 mol%).
-
Reagent Addition: Add the alkene (e.g., ethyl acrylate, 1.2 equiv), a suitable base (e.g., triethylamine, 1.5 equiv), and a high-boiling point solvent (e.g., toluene).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Reaction: Seal the vessel and heat to 140-165°C for 16-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
Protocol 2: Microwave-Assisted Heck Reaction
This protocol provides a general framework for leveraging microwave heating to accelerate the reaction.
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., an NHC precursor or a bulky phosphine, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent and Alkene: Add a high-boiling polar aprotic solvent (e.g., DMF or DMAc) and the alkene (1.2-1.5 equiv).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to a high temperature (e.g., 150-180°C) for a short duration (e.g., 10-30 minutes).
-
Workup and Purification: After cooling, perform a standard aqueous workup and purify the product by column chromatography.
Visualizing the Challenges and Solutions
Diagram 1: The Heck Catalytic Cycle Highlighting Challenging Steps
Caption: A step-by-step workflow for troubleshooting low conversion in the Heck reaction of this compound.
References
-
Heck reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Heck Coupling. (n.d.). Retrieved from [Link]
-
Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (n.d.). Retrieved from [Link]
-
Heck cross coupling of aryl (heteroaryl) bromides with styrene. (n.d.). Retrieved from [Link]
-
Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. (2023, December 14). Retrieved from [Link]
-
Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (n.d.). Retrieved from [Link]
-
High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. (2001, November 27). Retrieved from [Link]
-
Heck Reaction. (n.d.). Retrieved from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). Retrieved from [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Heck Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. syntheticpages.org [syntheticpages.org]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regiocontrol in 3,5-Dimethylphenol Bromination
The following guide serves as a specialized Technical Support Center for researchers optimizing the bromination of 3,5-dimethylphenol (3,5-xylenol). It synthesizes mechanistic insights with practical troubleshooting protocols.
Status: Operational | Topic: Regioselectivity & Yield Optimization | Audience: R&D Chemists
The Challenge: The Steric vs. Electronic Battlefield
In the bromination of 3,5-dimethylphenol, you are navigating a conflict between electronic activation and steric hindrance.
-
Electronic Factors: The hydroxyl group (-OH) is a strong ortho/para director. The methyl groups (-CH₃) are weak ortho/para directors.
-
The Conflict:
-
Position 4 (Para to OH): Electronically favored. However, it is sterically crowded, flanked by two methyl groups.
-
Position 2/6 (Ortho to OH): Electronically activated. Sterically hindered by the -OH and one methyl group.
-
The Default Outcome: Without control, electrophilic aromatic substitution (EAS) often yields the 4-bromo product (thermodynamic) or a mixture of 2,4-dibromo and 2,4,6-tribromo species due to the highly activated ring.
-
Decision Matrix & Workflow (Interactive Visualization)
Before selecting a protocol, determine your target isomer and constraints using the logic flow below.
Caption: Decision tree for selecting reagents based on the desired regioisomer of 3,5-dimethylphenol.
Troubleshooting Modules
Module A: Targeting the 4-Bromo Isomer (Para)
The Goal: Synthesis of 4-bromo-3,5-dimethylphenol. The Problem: Preventing poly-bromination and ortho-contamination.
Primary Protocol: NBS in Acetonitrile (MeCN) Using N-Bromosuccinimide (NBS) in a polar aprotic solvent is the gold standard for achieving para-selectivity.
-
Mechanism: MeCN solvates the transition state, favoring the electronically most deficient position (para) despite the steric bulk of the methyls. NBS provides a low, controlled concentration of electrophilic bromine, preventing the "runaway" reaction seen with elemental bromine (
). -
Step-by-Step:
-
Dissolve 3,5-dimethylphenol (1.0 eq) in Acetonitrile (0.1 M concentration).
-
Cool to 0°C (ice bath).
-
Add NBS (1.05 eq) portion-wise over 30 minutes. Do not dump it in all at once.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.
-
Purification: Recrystallization from hexanes/EtOAc usually yields pure 4-bromo product (MP: ~113–115°C).
-
FAQ:
-
Q: Why not use
?-
A: Elemental bromine is too aggressive for this electron-rich ring, leading almost instantly to 2,4,6-tribromo-3,5-dimethylphenol.
-
-
Q: Can I use DMF instead of MeCN?
-
A: Yes, but DMF is harder to remove during workup. MeCN is preferred for ease of evaporation.
-
Module B: Targeting the 2-Bromo Isomer (Ortho)
The Goal: Synthesis of 2-bromo-3,5-dimethylphenol. The Problem: The 4-position is chemically preferred. Directing bromine to the crowded 2-position requires specific "delivery" mechanisms.
Primary Protocol: Amine-Directed Bromination To hit the ortho position, you must use a reagent that coordinates with the phenolic hydroxyl group, delivering the bromine intramolecularly to the closest position (ortho).
-
Reagent: DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) or
/tert-butylamine complex . -
Step-by-Step (DBDMH Method):
-
Dissolve 3,5-dimethylphenol in Chloroform (
) (Non-polar solvents are critical here to encourage H-bonding between reagent and substrate). -
Cool to -20°C or lower.
-
Add DBDMH (0.5 eq, as it contains 2 active bromines) slowly.
-
Monitor by TLC/HPLC. The reaction relies on the reagent "docking" to the phenol OH.
-
-
Alternative (Blocking Strategy):
Module C: Controlling Poly-Bromination
Symptoms: Presence of 2,4-dibromo or tribromo species in Mass Spec.
Root Cause Analysis: Phenols are highly activated. Once the first bromine is added, the ring is deactivated slightly, but not enough to stop a high concentration of electrophile from attacking again.
Corrective Actions:
| Variable | Recommendation | Reason |
|---|---|---|
| Temperature | Keep < 0°C | Kinetic control favors mono-substitution. |
| Addition Rate | Dropwise (Syringe Pump) | Keeps instantaneous
Mechanistic Visualization
Understanding the transition state is key to troubleshooting.
Caption: Mechanistic divergence based on solvent and reagent choice.
Quick Reference Data Table
| Parameter | 4-Bromo Target | 2-Bromo Target |
| Reagent | NBS | DBDMH or |
| Solvent | Acetonitrile (MeCN) | Chloroform ( |
| Temperature | 0°C to RT | -20°C to 0°C |
| Major Impurity | 2,4-dibromo-3,5-xylenol | 4-bromo-3,5-xylenol |
| Melting Point | 113–115°C | ~77–79°C (Liquid/Low melt) |
References
-
Regioselective Bromination with NBS in Acetonitrile
- Zysman-Colman, E., et al. (2009). "Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS)
-
(Verified via ResearchGate/Sonar).
-
Ortho-Bromination Strategies (DBDMH)
-
Eguchi, T., et al. (2005).[2] "1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols." Bulletin of the Chemical Society of Japan.
-
(Contextualized from search results on DBDMH usage).
-
-
General Regioselectivity in Phenols
- Bovonsombat, P., et al. (2016). "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol." Molecules.
-
Product Characterization (4-Bromo-3,5-dimethylphenol)
- PubChem Compound Summary for CID 81970.
Sources
- 1. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]
Minimizing protodeboronation in Suzuki reactions of 2-Bromo-3,5-dimethylphenol.
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the challenging substrate, 2-Bromo-3,5-dimethylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues, particularly the pervasive side reaction of protodeboronation.
Our approach is rooted in a deep understanding of the reaction mechanism, combined with practical, field-tested solutions. We will explore the causality behind experimental choices, ensuring that every recommendation is scientifically sound and actionable.
Troubleshooting Guide: Minimizing Protodeboronation
Question 1: I am observing significant protodeboronation of my boronic acid when reacting with this compound. What are the primary causes?
Answer:
Protodeboronation, the undesired cleavage of the C-B bond of the organoboron reagent and its replacement with a C-H bond, is a common challenge in Suzuki-Miyaura couplings.[1][2] With a substrate like this compound, several factors can exacerbate this side reaction:
-
Steric Hindrance: The two methyl groups ortho and para to the bromine atom, along with the ortho hydroxyl group, create a sterically congested environment around the reaction center. This hindrance can slow down the rate-determining oxidative addition step and the subsequent transmetalation, giving the boronic acid more time to decompose.[3]
-
Electron-Rich Nature: The phenol and dimethyl substituents are electron-donating, increasing the electron density of the aromatic ring. While this can facilitate oxidative addition, it can also make the arylboronic acid more susceptible to protodeboronation, especially under basic conditions.[4]
-
Reaction Conditions: The choice of base, solvent, temperature, and even the palladium catalyst and ligand can significantly influence the competition between the desired cross-coupling and protodeboronation.[5]
Visualizing the Competing Pathways
To better understand the challenge, let's visualize the catalytic cycle of the Suzuki-Miyaura reaction and the competing protodeboronation pathway.
Caption: Competing Suzuki-Miyaura coupling and protodeboronation pathways.
Question 2: Should I protect the hydroxyl group of this compound?
Answer:
This is a critical consideration. The acidic proton of the phenol can potentially interfere with the reaction, for instance by reacting with the base or influencing the catalyst. However, adding protection and deprotection steps complicates the synthetic route.
Encouragingly, recent studies have demonstrated successful Suzuki-Miyaura couplings on substrates with unprotected acidic N-H groups, such as indazoles, benzimidazoles, and anilines.[6][7][8] These successes suggest that a protection-free strategy for this compound is viable with careful optimization of reaction conditions.
Recommendation: Attempt the reaction without a protecting group first. If you encounter low yields or significant side products that cannot be mitigated through optimization of other parameters, then consider protecting the phenol as a methyl ether or another stable protecting group.
Question 3: What are the recommended starting conditions for the Suzuki coupling of unprotected this compound?
Answer:
Given the sterically hindered and electron-rich nature of your substrate, a robust catalytic system is essential. We recommend starting with conditions that have proven effective for the structurally similar 2-Bromo-3,5-dimethoxytoluene.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) with XPhos (3 mol%) | Buchwald-type ligands like XPhos are bulky and electron-rich, which are known to be effective for challenging Suzuki couplings.[8] |
| Base | K₃PO₄ (2.5 equivalents) | A moderately strong, non-nucleophilic base is often a good choice to promote transmetalation without causing excessive protodeboronation.[9] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | These are common solvents for Suzuki reactions. Ensure they are thoroughly deoxygenated. |
| Temperature | 100-110 °C | Elevated temperatures are often necessary to overcome the activation energy for sterically hindered substrates. |
| Boronic Acid | 1.2-1.5 equivalents | A slight excess of the boronic acid can help drive the reaction to completion. |
Experimental Protocol: A Starting Point
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: My reaction is slow and gives low yields, even with the recommended conditions. What should I try next?
A1: If the reaction is sluggish, consider the following adjustments:
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading to 2-3 mol% of palladium may be beneficial.
-
Ligand Screening: While XPhos is a good starting point, other bulky, electron-rich phosphine ligands like SPhos or RuPhos could offer improved performance.
-
Change the Base: If K₃PO₄ is not effective, you could try a stronger base like Cs₂CO₃. However, be aware that stronger bases can sometimes increase the rate of protodeboronation.
-
Solvent Effects: Switching to a more polar aprotic solvent like DMF might be beneficial in some cases, but this should be approached with caution as solvent effects can be complex.
Q2: I'm still seeing a significant amount of the protodeboronated side product. How can I further suppress it?
A2: To specifically target protodeboronation:
-
Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable to protodeboronation than the corresponding boronic acids.[10]
-
Slow Addition: If using a boronic acid, a slow addition via syringe pump can keep its instantaneous concentration low, favoring the productive coupling over decomposition.
-
Anhydrous Conditions: Ensure your reaction is rigorously free of water, as water is a proton source for protodeboronation. Use anhydrous solvents and dry your reagents thoroughly.
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave heating can be an excellent technique for accelerating Suzuki-Miyaura reactions, especially for sterically hindered substrates. It can significantly reduce reaction times and potentially improve yields by favoring the desired reaction pathway over decomposition pathways that may be more prevalent at prolonged heating times.
Q4: Are there any alternative catalysts to palladium for this reaction?
A4: While palladium is the most common catalyst, nickel-based catalysts have also been shown to be effective for Suzuki-Miyaura couplings, particularly with challenging substrates like phenols.[11] If you continue to face issues with palladium catalysts, exploring nickel catalysis could be a viable alternative.
References
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
-
Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved January 30, 2026, from [Link]
- G, S., & G, S. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Shaheen, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 30, 2026, from [Link]
-
Request PDF. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved January 30, 2026, from [Link]
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
-
The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Martins, P. F., et al. (2021). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Graz University of Technology. (n.d.).
- The Journal of Organic Chemistry. (2014). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups.
- Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
-
ResearchGate. (2019). (PDF) Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Retrieved January 30, 2026, from [Link]
- Reddit. (2022, June 12). For the pro's (Suzuki). r/Chempros.
- National Institutes of Health. (2018).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 11. m.youtube.com [m.youtube.com]
Recrystallization vs. column chromatography for purifying 2-Bromo-3,5-dimethylphenol.
Ticket ID: PUR-2B35DMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
Isolating 2-Bromo-3,5-dimethylphenol presents a specific regiochemical challenge. The bromination of 3,5-dimethylphenol typically favors the para-position (yielding 4-bromo-3,5-dimethylphenol , MP: 113–115°C) due to steric and electronic factors.[1] The ortho-isomer (2-bromo) is often a minor product or requires specific directing groups to synthesize as the major component.
Crucially, the 2-bromo isomer exhibits intramolecular hydrogen bonding (between the phenolic -OH and the ortho-Br), which significantly alters its physical properties compared to the para-isomer. This guide leverages these mechanistic differences to optimize your purification strategy.
Module 1: Diagnostic Decision Matrix
Before selecting a method, characterize your crude mixture.
Figure 1: Decision tree for selecting the purification pathway based on crude physical state and isomer ratio.
Module 2: Column Chromatography (The "Brute Force" Approach)
Recommended for: Separating the 2-bromo target from the 4-bromo isomer and di-bromo byproducts.
The Mechanistic Insight: The "Ortho Effect"
The 2-bromo isomer forms an intramolecular hydrogen bond between the hydroxyl proton and the bromine atom. This "locks" the polar proton, reducing its interaction with the silica gel stationary phase.
-
2-Bromo isomer: Less polar, higher
(Elutes First). -
4-Bromo isomer: Exposed hydroxyl group, strong H-bonding with silica, lower
(Elutes Later).[1]
Troubleshooting Guide
Q: My peaks are tailing significantly. How do I fix this?
A: Phenols are acidic (
-
Solution: Add 0.5% to 1.0% Acetic Acid (AcOH) to your mobile phase. This suppresses the ionization of the phenol and the silanols, sharpening the peak.
Q: I cannot separate the 2-bromo from the 4-bromo isomer. A: Standard Hexane/EtOAc gradients may not provide enough selectivity.
-
Protocol Adjustment: Switch to Toluene/Hexane or Dichloromethane (DCM)/Hexane systems.[2] Toluene interacts with the aromatic ring (
- interactions), often amplifying the subtle differences between regioisomers.-
Suggested Gradient: 100% Hexane
20% Toluene in Hexane.
-
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is excellent for phenols as it is less acidic than silica, reducing the risk of acid-catalyzed decomposition or irreversible adsorption.
Module 3: Recrystallization (The "Polishing" Approach)
Recommended for: Final purification of solids or removing the high-melting 4-bromo impurity.
Solvent Systems
Since the 4-bromo isomer (MP: 113°C) usually crystallizes much more readily than the 2-bromo isomer (often a lower-melting solid or oil), recrystallization is often used to precipitate the impurity (4-bromo) while keeping the target (2-bromo) in the mother liquor.
| Solvent System | Ratio (v/v) | Purpose | Mechanism |
| Hexane / DCM | 9:1 | Purification | Dissolve in minimal warm DCM; add Hexane to cloud point.[1] 4-bromo precipitates first.[1] |
| Ethanol / Water | 7:3 | Bulk Crystallization | Good for removing non-polar tars.[1] Phenols are soluble in EtOH, insoluble in water. |
| Pentane (Cold) | 100% | Trituration | If your 2-bromo product is an oil, stir vigorously in cold pentane (-20°C) to induce solidification.[1] |
Protocol: Fractional Crystallization to Remove 4-Bromo Isomer
-
Dissolve the crude mixture in the minimum amount of hot Hexane (approx. 50°C).
-
Allow to cool slowly to Room Temperature (RT).
-
Observation: The para-isomer (4-bromo) typically crystallizes out first due to its symmetry and higher lattice energy.
-
Filtration: Filter off the solid (mostly 4-bromo).
-
Filtrate Workup: Evaporate the filtrate (mother liquor). This residue will be enriched in your target This compound .[1]
-
Validation: Check the purity of the filtrate residue by HPLC or GC.
Module 4: Comparative Data & Signaling Pathway
Chromatographic Behavior Model
The following diagram illustrates the molecular interactions inside the column, explaining why the 2-bromo isomer elutes faster.
Figure 2: Mechanistic difference in retention times.[1] The 2-bromo isomer's internal "chelation" shields it from the stationary phase.
Technique Comparison Table
| Feature | Recrystallization | Column Chromatography |
| Primary Mechanism | Solubility Differences (Lattice Energy) | Polarity & Adsorption Affinity |
| Best For | Removing 4-bromo (High MP) from 2-bromo | Isolating 2-bromo from complex mixtures |
| Yield | Lower (Loss in mother liquor) | High (>90% recovery possible) |
| Purity | High for major isomer only | Tunable for minor isomers |
| Solvent Usage | Low | High |
| Time Efficiency | Slow (requires cooling/drying) | Fast (Flash method) |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general phenol purification and solvent selection).
-
Sigma-Aldrich. (n.d.).[3] 4-Bromo-3,5-dimethylphenol Product Specification. (Used for contrasting physical properties of the para-isomer, MP 113-115°C).
- Hansen, S. H., & Helboe, P. (2000). Chromatography of Phenols. In Journal of Chromatography Library.
-
PubChem. (n.d.).[4][5] this compound Compound Summary. National Library of Medicine.
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for "Ortho Effect" and intramolecular hydrogen bonding influence on polarity).
For further assistance, please reply to this ticket with your crude NMR spectra or TLC images.
Sources
- 1. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]
- 2. reddit.com [reddit.com]
- 3. 4-ブロモ-3,5-ジメチルフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromo-3,5-dimethylhexane | C8H17Br | CID 61734535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting homocoupling side reactions in Suzuki coupling of 2-Bromo-3,5-dimethylphenol.
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 2-Bromo-3,5-dimethylphenol, a sterically hindered aryl bromide. Our goal is to equip you with the scientific rationale and practical protocols to minimize common side reactions, particularly homocoupling, thereby improving your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling, and why is it a major issue with my this compound coupling reaction?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the same starting material couple together.[1] This results in the formation of symmetrical byproducts. In the context of your reaction, you may encounter two primary types:
-
Boronic Acid Homocoupling: Two molecules of your organoboron partner react to form a symmetrical biaryl. This is often the most prevalent homocoupling pathway.
-
Aryl Halide Homocoupling: Two molecules of this compound couple to form a symmetrical biphenol derivative.
This side reaction is problematic for two main reasons: it consumes your valuable starting materials, directly reducing the yield of your desired cross-coupled product, and the resulting homocoupled byproducts often have similar polarities to the target molecule, complicating purification efforts significantly.[2]
Q2: How does the choice of palladium source influence the rate of homocoupling?
A2: The choice of the palladium source is critical. Palladium catalysts are broadly categorized as Pd(0) or Pd(II) sources.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂): These are common, air-stable, and cost-effective. However, they must first be reduced in situ to the catalytically active Pd(0) species. This reduction can occur via a pathway where the Pd(II) salt reacts directly with two equivalents of the boronic acid, producing the homocoupled dimer and the required Pd(0).[2][3][4] This makes Pd(II) sources a direct contributor to homocoupling, especially at the beginning of the reaction.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources introduce the catalyst in its active state, bypassing the initial reduction step that often leads to homocoupling.[4] Using a Pd(0) source can therefore significantly reduce this side reaction.
Q3: For a sterically hindered substrate like this compound, what type of ligand is most effective at preventing side reactions?
A3: Sterically hindered substrates require carefully selected ligands to ensure the desired reaction pathway is favored. The key is to use ligands that accelerate the rates of oxidative addition and reductive elimination in the main catalytic cycle.[5][6] If these steps are fast, competing side reactions like homocoupling have less opportunity to occur.
For this purpose, bulky and electron-rich monodentate phosphine ligands are highly recommended.[7] Notable examples include:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are designed to be both bulky and electron-donating, promoting efficient coupling of hindered substrates.[7]
-
Bulky alkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective.[8]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for challenging couplings, offering high stability and activity.[8]
These ligands stabilize the palladium center and facilitate the crucial steps of the catalytic cycle, making the desired cross-coupling kinetically favorable over homocoupling.[4][7]
Troubleshooting Guide: High Homocoupling Observed
This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your Suzuki reaction.
Problem: My TLC and LC-MS analyses show a significant byproduct spot corresponding to the homocoupling of my boronic acid.
This is the most common issue encountered. The primary culprits are typically oxygen in the reaction atmosphere and the choice of catalyst/conditions.
Causality: The presence of dissolved oxygen is a major driver of boronic acid homocoupling.[1][9] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then enter a catalytic cycle that preferentially consumes the boronic acid to produce the homocoupled product.[2][4] Rigorous exclusion of oxygen is one of the most effective strategies to suppress this pathway.[2][3]
Recommended Solutions:
-
Thoroughly Degas Solvents: Ensure all solvents are degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or, for more rigorous removal, by using the freeze-pump-thaw technique (see Protocol 2).[2][10]
-
Maintain an Inert Atmosphere: Assemble your reaction glassware under a positive pressure of nitrogen or argon. Use Schlenk line techniques or a glovebox for the most sensitive reactions.
-
Degas the Final Reaction Mixture: After adding all reagents and solvents, degas the entire mixture again before heating.[10]
Causality: As discussed in the FAQ, using a Pd(II) precatalyst can initiate homocoupling.[4] Furthermore, if the chosen ligand does not sufficiently promote the main catalytic cycle, the slower desired reaction can be outcompeted by the homocoupling side reaction.
Recommended Solutions:
-
Switch to a Pd(0) Source: Replace Pd(OAc)₂ with a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Utilize Modern Precatalysts: Consider using Buchwald G3 or G4 precatalysts. These are designed to release the active Pd(0) species cleanly and efficiently, minimizing side reactions.
-
Screen Bulky, Electron-Rich Ligands: If using a general Pd source like Pd₂(dba)₃, screen a panel of ligands such as SPhos, XPhos, or P(t-Bu)₃ to identify the optimal choice for your specific substrate combination.
Causality: The base is essential for activating the boronic acid to facilitate transmetalation.[6][8][11] However, an overly strong or reactive base can sometimes promote side reactions. Similarly, excessively high temperatures can provide enough energy to overcome the activation barrier for undesired pathways.[9]
Recommended Solutions:
-
Screen Different Bases: While strong bases like Cs₂CO₃ are often effective, consider screening weaker inorganic bases such as K₃PO₄ or K₂CO₃, which can sometimes provide a better balance of reactivity and selectivity.[2]
-
Optimize Temperature: Begin your reaction at a lower temperature (e.g., 80 °C) and only increase it if conversion is slow. Avoid "brute force" high temperatures from the outset.
-
Slow Addition of Boronic Acid: In some systems, the slow addition of the boronic acid via syringe pump can be a highly effective strategy.[12] This keeps the instantaneous concentration of the boronic acid low, favoring the cross-coupling pathway over the second-order homocoupling reaction.
| Problem | Potential Cause | Recommended Solution |
| High Boronic Acid Homocoupling | Oxygen in the reaction mixture | Rigorously degas all solvents and the final reaction mixture (e.g., freeze-pump-thaw). Maintain a strict inert atmosphere.[2][3] |
| Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) | Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3).[2][4] | |
| Inefficient ligand for hindered substrate | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands to accelerate the main catalytic cycle.[7][8] | |
| Suboptimal base or temperature | Screen weaker bases (e.g., K₃PO₄, K₂CO₃) and optimize the reaction temperature, starting at a lower value.[2][9] | |
| Low Yield / Other Byproducts | Protodebromination (loss of Bromine) | Ensure solvents and bases are anhydrous. This side reaction can be promoted by hydride sources.[4] |
| Protodeborylation (loss of B(OH)₂) | Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.[7] |
Visualizing the Reaction Pathways
Understanding the interplay between the desired reaction and the side pathways is crucial for effective troubleshooting.
Caption: The desired Suzuki-Miyaura catalytic cycle for cross-coupling.
Caption: Primary pathways leading to boronic acid homocoupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Minimized Homocoupling
This protocol provides a robust starting point for the coupling of this compound. Optimization may be required for your specific boronic acid partner.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[10]
-
Final Degassing: Sparge the reaction mixture with a subsurface stream of argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or GC-MS analysis indicates consumption of the starting material (typically 4-24 hours).[10]
-
Workup: Cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
This technique is superior to sparging for removing dissolved oxygen, especially from higher-boiling point solvents.
-
Freeze: Place your Schlenk flask containing the reaction solution (solvents and reagents, but before adding the catalyst) in a bath of liquid nitrogen. Swirl the flask to freeze the contents into a thin layer on the walls.
-
Pump: Once completely frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. The low temperature prevents the solvent from boiling under vacuum.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the contents to thaw completely in a room-temperature water bath. You may see bubbles of gas being released from the solution.
-
Repeat: Repeat this entire three-step cycle at least three times to ensure complete removal of dissolved oxygen. After the final cycle, backfill the flask with inert gas.
References
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
-
Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 545-551. ACS Publications. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Heteroaryl Boronic Acid Cross-Coupling.
- BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- BenchChem. (n.d.). Technical Support Center: Minimizing Boronic Acid Homocoupling in Suzuki Reactions.
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
Effect of base and solvent choice on the yield of 2-Bromo-3,5-dimethylphenol synthesis.
Welcome to the technical support resource for the synthesis of 2-Bromo-3,5-dimethylphenol. This guide is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and frequently asked questions concerning this specific electrophilic aromatic substitution, with a core focus on how the strategic selection of base and solvent critically influences reaction yield and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The primary challenge is achieving high regioselectivity and avoiding the formation of byproducts. The starting material, 3,5-dimethylphenol, possesses a strongly activating hydroxyl (-OH) group and two moderately activating methyl (-CH₃) groups. These groups cooperatively and powerfully activate the aromatic ring towards electrophilic attack at the ortho (2, 6) and para (4) positions.[1][2] This high reactivity can easily lead to two undesirable outcomes:
-
Formation of Isomers: Significant formation of the 4-Bromo-3,5-dimethylphenol isomer.
-
Polybromination: The formation of di- and tri-brominated products, such as 2,4-Dibromo-3,5-dimethylphenol and 2,4,6-Tribromo-3,5-dimethylphenol, is a common issue, particularly under harsh reaction conditions.[3]
Q2: What is the fundamental role of a solvent in this reaction?
The solvent plays a crucial role in modulating the reactivity of the brominating agent.
-
Polar Protic Solvents (e.g., Water, Acetic Acid): These solvents can polarize the bromine molecule (Br₂), enhancing its electrophilicity. In the case of water, this leads to a highly reactive "bromine water" solution which typically results in rapid, uncontrollable reaction and the formation of a 2,4,6-tribromophenol precipitate.[1][4]
-
Non-Polar Solvents (e.g., Carbon Disulfide (CS₂), Chloroform (CHCl₃), Carbon Tetrachloride (CCl₄)): These solvents do not significantly polarize the bromine molecule. This tempers the reactivity, slowing down the electrophilic substitution and allowing for greater control, which is essential for achieving selective mono-bromination.[1][4]
Q3: Is a base necessary for this reaction? How does it impact the synthesis?
A base is not strictly required, as phenol is highly activated towards bromination.[2] However, the addition of a base has a profound effect. A base deprotonates the phenol to form a phenoxide ion (Ar-O⁻). The negatively charged oxygen of the phenoxide ion is a much stronger electron-donating group than the neutral hydroxyl group, making the aromatic ring exceptionally reactive. This extreme activation almost invariably leads to rapid polybromination and is generally avoided when seeking a mono-bromo product. If a base is used, it is typically to scavenge the HBr byproduct, and a very weak, non-nucleophilic base should be chosen.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Yield of the Desired Product
You've completed the reaction, but analysis shows a low yield of this compound with a significant amount of unreacted starting material.
Possible Causes & Solutions
-
Insufficient Electrophilicity of Brominating Agent: In a very non-polar solvent and at low temperatures, the reaction may be too slow.
-
Solution: While maintaining a non-polar solvent, consider a modest increase in temperature (e.g., from 0 °C to room temperature) to gently increase the reaction rate. Ensure the reaction is stirred for a sufficient duration (monitor by TLC or GC).
-
-
Poor Quality of Reagents: The brominating agent (e.g., Br₂ or NBS) may have degraded, or the solvent may contain impurities (like water or alcohols) that interfere with the reaction.
-
Solution: Use a fresh bottle of the brominating agent. N-Bromosuccinimide (NBS) should be recrystallized if it appears discolored. Ensure solvents are anhydrous, as water can alter the reaction pathway.[5]
-
-
Premature Quenching: The reaction may have been stopped before completion.
-
Solution: Always monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material before proceeding with the workup.
-
Problem 2: Poor Regioselectivity - High Formation of 4-Bromo Isomer
The primary product obtained is an isomeric mixture containing a high percentage of 4-Bromo-3,5-dimethylphenol.
Possible Causes & Solutions
-
Steric Hindrance vs. Electronic Effects: The para position (C4) is sterically less hindered than the ortho positions (C2, C6), which are flanked by a methyl group. Under certain conditions, attack at the para position can be kinetically favored.
-
Solution: Employing bulkier brominating systems at low temperatures can enhance ortho-selectivity. Recent methodologies have shown that specific reagents can direct bromination to the para position with high selectivity.[6] To favor the ortho product, one must rely on conditions that minimize steric influence, such as using a smaller electrophile like Br₂ in a non-coordinating, non-polar solvent. Some advanced methods use directing groups to achieve high regioselectivity.[6]
-
Problem 3: Significant Formation of Polybrominated Byproducts
The product mixture is contaminated with di- and/or tri-brominated phenols, making purification difficult and lowering the yield of the desired mono-bromo product.
Possible Causes & Solutions
-
Overly Activating Conditions (Solvent Choice): The use of a polar solvent (e.g., acetic acid, methanol, water) has super-activated the bromine.[1][4]
-
Solution: Immediately switch to a non-polar solvent. Carbon disulfide (CS₂) is a classic choice for controlled mono-bromination of phenols.[4] Dichloromethane (DCM) or chloroform (CHCl₃) are also effective alternatives.
-
-
Overly Activating Conditions (Base Presence): A base was used, forming the hyper-reactive phenoxide ion.
-
Solution: Exclude base from the reaction entirely. The reaction should proceed well without it. The HBr generated as a byproduct is generally not problematic in non-polar solvents for this substrate.
-
-
Incorrect Stoichiometry or Slow Addition: More than one equivalent of bromine was added, or it was added too quickly. Localized high concentrations of bromine can lead to polybromination on nearby molecules before the reagent has dispersed.
-
Solution: Use a slight excess of the phenol (e.g., 1.1 equivalents) relative to the brominating agent (1.0 equivalent). Add the bromine solution dropwise at a low temperature (e.g., 0-5 °C) with vigorous stirring to ensure rapid dispersion and prevent localized concentration spikes.
-
Data Summary: Solvent & Condition Effects
The choice of solvent is arguably the most critical factor in controlling the selectivity of phenol bromination.
| Solvent Type | Typical Solvents | Bromine Reactivity | Expected Outcome for 3,5-Dimethylphenol | Citation(s) |
| Polar Protic | Water, Acetic Acid, Methanol | Very High | Rapid reaction, poor selectivity, high potential for polybromination (tribromination is common). | [1][4] |
| Polar Aprotic | Acetonitrile, DMF | Moderate to High | Can increase reaction rate but may still lead to over-bromination compared to non-polar options. | [7] |
| Non-Polar | CCl₄, CHCl₃, CS₂, Dichloromethane | Low to Moderate | Slow, controlled reaction. Favors mono-bromination. The ideal choice for maximizing the yield of this compound. | [1][4] |
Visualizing the Process
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich aromatic ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation known as an arenium ion. A base (which can be the solvent or Br⁻) then removes a proton to restore aromaticity.
Caption: Mechanism of Electrophilic Aromatic Substitution on 3,5-Dimethylphenol.
Troubleshooting Workflow
When encountering poor results, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the issue.
Caption: A logical workflow for troubleshooting poor outcomes in the synthesis.
Recommended Experimental Protocol
This protocol is designed to favor the selective mono-bromination of 3,5-dimethylphenol at the C2 position.
Materials:
-
3,5-Dimethylphenol
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Carbon disulfide (CS₂), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylphenol (1.0 eq) in anhydrous CCl₄. Cool the flask in an ice-water bath to 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (0.95-1.0 eq) in a small amount of CCl₄. Add this solution to the dropping funnel.
-
Reaction: Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. A significant evolution of HBr gas will be observed.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, slowly add 10% aqueous sodium thiosulfate solution to quench any unreacted bromine (the red-brown color will disappear).
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove HBr), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a mixture of ortho and para isomers. Purify via column chromatography on silica gel or by fractional distillation under reduced pressure to isolate the desired this compound.
References
- Pearson Education. (n.d.). Bromination of 3,5-dimethylphenol. Study Prep in Pearson+.
- Khan Academy. (2022). Bromination of Phenols. YouTube.
- Google Patents. (n.d.). Preparation method of 3,5-dimethylphenol.
- LibreTexts Chemistry. (2022). Electrophilic Aromatic Substitution Reactions - Bromination.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Save My Exams. (2025). Nitration & Bromination of Phenol.
- ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols.
- Cabella, V., Lopez, L., Pesce, G., Ciminale, F., & Todesco, P. E. (1974). Solvent effect on the ortho:para ratio in the bromination of phenols. Journal of the Chemical Society, Perkin Transactions 2.
- Google Patents. (n.d.). Process for the selective para-bromination of phenol and its derivatives.
- BenchChem. (2025). Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]-.
- Chemguide. (n.d.). Ring reactions of phenol.
Sources
- 1. byjus.com [byjus.com]
- 2. savemyexams.com [savemyexams.com]
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- 6. chemistryviews.org [chemistryviews.org]
- 7. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Bromo-3,5-dimethylphenol
Abstract
In the landscape of pharmaceutical research and drug development, the integrity of analytical data is paramount. For a key intermediate like 2-Bromo-3,5-dimethylphenol, ensuring the accuracy, precision, and reliability of its characterization is non-negotiable. This guide provides an in-depth comparative analysis of orthogonal analytical techniques for this compound, grounded in the principles of method validation and cross-validation as stipulated by leading regulatory bodies. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a clear framework for comparing results across different analytical platforms. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust understanding of how to generate and validate defensible analytical data.
The Imperative of Analytical Rigor for this compound
This compound is a substituted phenol that serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The purity, identity, and concentration of this intermediate directly impact the yield, safety, and efficacy of the final product. Therefore, the analytical methods used to assess its quality must be rigorously validated to ensure they are fit for their intended purpose.
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical procedure validation.[1][2][3] These guidelines emphasize that validation is a continuous process, not a singular event, ensuring data reliability throughout the lifecycle of a product.[2][4] A critical, yet often overlooked, aspect of this process is cross-validation , which is the comparison of results from two or more distinct analytical methods to demonstrate their equivalence for a specific intended purpose.[5][6] This guide will demonstrate how to apply these principles to this compound, providing a self-validating system of analytical controls.
Physicochemical Properties & Analytical Strategy
The selection of appropriate analytical techniques is dictated by the molecule's inherent properties. Understanding these properties is the first step in developing a sound analytical control strategy.
| Property | Value | Rationale for Analytical Approach |
| Molecular Formula | C₈H₉BrO | Provides the basis for mass spectrometry. |
| Molecular Weight | 201.06 g/mol | Confirms identity via mass spectrometry.[7] |
| Polarity | Moderately Polar | Suitable for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). |
| Volatility | Sufficiently volatile for GC | Amenable to Gas Chromatography (GC) analysis, potentially after derivatization to improve thermal stability.[8] |
| UV Absorbance | Strong UV absorber due to the phenolic ring | Allows for sensitive detection using UV detectors in HPLC. |
| Functional Groups | Phenolic -OH, C-Br, C-H (aromatic & alkyl) | Characteristic signals can be identified by FTIR and NMR spectroscopy. |
Orthogonal Analytical Techniques: A Multi-Faceted Approach
No single analytical method can provide a complete picture of a compound's quality. By employing a suite of orthogonal (i.e., different and independent) techniques, we can build a comprehensive and self-validating profile of this compound. This guide will focus on four key techniques: HPLC, GC-MS, NMR, and FTIR.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity
Expertise & Rationale: HPLC, particularly in the reversed-phase mode, is the workhorse for purity and assay determination of moderately polar small molecules like this compound. Its high resolution, reproducibility, and compatibility with UV detection make it ideal for quantifying the main component and separating it from potential impurities. A C18 column is a logical starting point due to the compound's hydrophobicity.[9] The mobile phase, a mixture of acetonitrile and water, is chosen to elute the analyte with a good peak shape and retention time.[10][11][12]
Experimental Protocol: RP-HPLC Method
-
System Preparation: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Program: Start with a 50:50 (A:B) mixture, ramping to 10% A / 90% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (based on the typical absorbance of substituted phenols).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 Acetonitrile/Water mixture to create a 1 mg/mL stock solution. Further dilute to create working standards and samples (e.g., 0.1 mg/mL).[9]
Method Validation Data (ICH Q2(R2) Framework)
| Parameter | Acceptance Criteria | Expected Result for this compound |
| Specificity | Peak is pure and resolved from impurities/degradants. | Single, sharp peak at a consistent retention time. Peak purity index > 0.995 via DAD. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear response from 0.01 mg/mL to 0.2 mg/mL. |
| Range | 80-120% of the test concentration | 0.08 mg/mL to 0.12 mg/mL. |
| Accuracy | 98.0% - 102.0% recovery | Spiked placebo samples show recovery within this range. |
| Precision (RSD) | Repeatability ≤ 1.0%, Intermediate Precision ≤ 2.0% | Six replicate injections meet the criteria. |
| Limit of Quantitation | Signal-to-Noise ratio ≥ 10 | Determined to be ~0.005 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
Expertise & Rationale: GC-MS is a powerful tool for both confirming the identity of a compound and detecting volatile or semi-volatile impurities.[8][13] The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a unique fragmentation pattern, or "chemical fingerprint," for definitive identification.[8] For phenolic compounds, derivatization (e.g., silylation) is often employed to block the polar hydroxyl group, which improves peak shape and thermal stability.[14]
Experimental Protocol: GC-MS Method
-
System Preparation: Agilent 7890B GC with 5977A MS or equivalent.
-
Column: DB-5ms or equivalent non-polar column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]
-
Oven Program: Initial temperature of 100°C for 1 minute, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
MS Transfer Line: 280°C.[13]
-
MS Source Temperature: 230°C.[13]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[13]
-
Mass Scan Range: 40-400 amu.
-
Sample Preparation (with Derivatization):
-
To 1 mg of sample, add 500 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat at 60°C for 30 minutes.
-
Inject 1 µL of the resulting solution.
-
Anticipated Mass Spectrum: The EI mass spectrum will be crucial for identification. We expect to see a molecular ion peak (M+) for the derivatized compound and characteristic fragment ions corresponding to the loss of methyl groups and the bromine atom.
NMR and FTIR for Definitive Structural Confirmation
While chromatographic techniques are excellent for quantification and separation, spectroscopic methods provide unambiguous structural information.
-
¹H and ¹³C NMR Spectroscopy: NMR is the gold standard for structural elucidation. For this compound, ¹H NMR would show distinct signals for the aromatic protons, the hydroxyl proton, and the two methyl groups, with chemical shifts and coupling patterns confirming the substitution pattern on the aromatic ring.[16][17] ¹³C NMR would similarly show the expected number of carbon signals.[16]
-
FTIR Spectroscopy: FTIR provides confirmation of functional groups. The spectrum for this compound is expected to show a broad O-H stretch (around 3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C=C ring stretches (~1500-1600 cm⁻¹). The C-Br stretch will appear in the fingerprint region (typically < 1000 cm⁻¹).
These spectroscopic techniques serve as an orthogonal validation of the compound's identity, ensuring that the peak being quantified by HPLC or GC-MS is indeed this compound.
Cross-Validation: Unifying the Analytical Narrative
Trustworthiness & Logic: The core principle of cross-validation is to demonstrate that different, validated analytical procedures can be used interchangeably to yield comparable results.[5] This is critical when, for example, a rapid HPLC method is used for in-process control, while a more detailed GC-MS method is used for final release testing. According to ICH M10, cross-validation should be performed whenever data from different methods are combined or compared for a regulatory decision.[18]
Workflow for Cross-Validating HPLC and GC-MS Assay Methods
Caption: Workflow for cross-validating HPLC and GC-MS methods.
Protocol for Cross-Validation Study
-
Select a Representative Batch: Choose one homogeneous batch of this compound.
-
Sample Analysis: Analyze a minimum of six individual preparations from this batch using both the validated HPLC method and the validated GC-MS method.
-
Data Compilation: Record the assay and purity results obtained from each method for each of the six preparations.
-
Statistical Comparison:
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the set of results from each method.
-
Calculate the percentage difference between the mean assay values from the two methods.
-
The acceptance criterion is typically that the mean results should not differ by more than a predetermined amount, often ≤ 2.0%.
-
Comparative Performance Summary
| Feature | HPLC-UV Method | GC-MS Method |
| Primary Use | Quantitative Assay, Purity | Identification, Trace Impurity Analysis |
| Selectivity | Based on retention time and UV spectrum | Based on retention time and mass fragmentation |
| Sensitivity | High (ng level) | Very High (pg-fg level), especially in SIM mode |
| Sample Throughput | High | Moderate (due to longer run times) |
| Structural Info | Low (UV spectrum only) | High (definitive mass spectrum) |
| Robustness | Generally very robust for routine QC | Can be affected by matrix complexity and instrument cleanliness |
Conclusion and Recommendations
A robust analytical control strategy for this compound relies on the synergistic use of multiple, orthogonal techniques.
-
For routine quality control (assay and purity): The validated HPLC-UV method is recommended due to its high throughput, precision, and robustness.
-
For identity confirmation and impurity profiling: The GC-MS method is superior, providing definitive structural confirmation and the sensitivity to detect trace volatile impurities that might be missed by HPLC.
-
For primary reference standard characterization: A combination of all four techniques (HPLC, GC-MS, NMR, and FTIR ) is essential to build a complete and irrefutable profile of the material.
By performing a formal cross-validation between the quantitative methods (HPLC and GC-MS), an organization can ensure data consistency and interchangeability, strengthening the overall quality system and providing a higher degree of confidence in regulatory submissions. This integrated, evidence-based approach embodies the principles of scientific integrity and ensures that the analytical data generated is trustworthy, reliable, and fit for purpose.
References
- SIELC Technologies. (n.d.). Separation of 2,5-Dimethylphenol on Newcrom R1 HPLC column.
- BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
- SIELC Technologies. (2018, February 16). Separation of 3,5-Dimethylphenol on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column.
- Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
- PubChem. (n.d.). 2-Bromo-3,6-dimethylphenol.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- BenchChem. (n.d.). Detection of 2,4-Dimethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS).
- Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
- PubChem. (n.d.). 4-Bromo-3,5-dimethylphenol.
- Bioanalysis Zone. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
- Lab Manager. (2025, August 14). ICH and FDA Guidelines for Analytical Method Validation.
- ChemicalBook. (n.d.). 3,5-Dimethylphenol(108-68-9) 1H NMR spectrum.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation.
- BioPharm International. (n.d.). Method Validation Guidelines.
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- 18. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromo-3,5-dimethylphenol and Other Substituted Aryl Bromides in Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar, empowering chemists in the fields of drug discovery, materials science, and agrochemicals to construct complex molecular architectures with remarkable precision. The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is the cornerstone of molecular design and synthesis. Within the vast arsenal of building blocks available to the discerning researcher, substituted aryl bromides are of paramount importance due to their optimal balance of reactivity and stability.
This guide focuses on 2-Bromo-3,5-dimethylphenol, a versatile and sterically hindered building block. Its unique substitution pattern, featuring a hydroxyl group and two methyl groups ortho and para to the bromine atom, presents an interesting case study in reactivity. The objective of this publication is to provide an in-depth, objective comparison of the reactivity of this compound with a selection of other common substituted aryl bromides. We will delve into three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. By presenting and analyzing supporting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in reaction design and optimization.
Factors Influencing the Reactivity of Aryl Bromides
The success and efficiency of a cross-coupling reaction are intricately linked to the inherent properties of the aryl bromide substrate. A nuanced understanding of the interplay between electronic effects and steric hindrance is crucial for predicting reactivity and troubleshooting challenging transformations.
Electronic Effects: The Push and Pull of Electrons
The electronic nature of the substituents on the aromatic ring plays a pivotal role in the rate-determining oxidative addition step of the palladium catalytic cycle. In this step, the palladium(0) catalyst inserts into the carbon-bromine bond.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and carbonyl groups withdraw electron density from the aromatic ring. This polarization of the C-Br bond makes the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Consequently, aryl bromides bearing EWGs generally exhibit enhanced reactivity in cross-coupling reactions.
-
Electron-Donating Groups (EDGs): Conversely, substituents like alkyl (-R), alkoxy (-OR), and hydroxyl (-OH) groups donate electron density to the aromatic ring. This increases the electron density at the carbon atom of the C-Br bond, making it less electrophilic and slowing down the rate of oxidative addition. Therefore, electron-rich aryl bromides are typically less reactive than their electron-poor counterparts.
Steric Hindrance: A Matter of Molecular Crowding
Steric hindrance, particularly from bulky substituents in the ortho position relative to the bromine atom, can significantly impede the progress of a cross-coupling reaction. Large groups can physically block the approach of the palladium catalyst to the C-Br bond, thereby hindering the crucial oxidative addition step. This steric impediment often necessitates the use of specialized, bulky phosphine ligands on the palladium catalyst to facilitate the reaction. This compound, with a methyl group in one of the ortho positions, is a prime example of a sterically hindered aryl bromide where such considerations are paramount.
Reactivity Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds, typically involving the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.
Comparative Experimental Data
To provide a clear comparison, the following table summarizes the performance of 2-Bromo-3,5-dimethoxytoluene (a close structural analog of our target molecule) and other representative aryl bromides in the Suzuki-Miyaura coupling with phenylboronic acid under similar conditions. The data for 2-Bromo-3,5-dimethoxytoluene is derived from a detailed application note and serves as a strong proxy for the expected reactivity of this compound.[1]
| Entry | Aryl Bromide | Product | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-3,5-dimethoxytoluene | 3,5-Dimethoxy-2-phenyltoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85[1] |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | Pd(dppf)Cl₂ (2) | K₂CO₃ | Toluene/H₂O | 100 | 2 | >95 |
| 3 | 4-Bromoanisole | 4-Methoxybiphenyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 10 | 92 |
| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/H₂O | 80 | 2 | >98 |
| 5 | 2-Bromotoluene | 2-Methylbiphenyl | Pd(dppf)Cl₂ (2) | K₃PO₄ | Toluene | 100 | 16 | 88 |
Analysis of Reactivity Trends
The data reveals several key trends:
-
2-Bromo-3,5-dimethoxytoluene , our stand-in for this compound, demonstrates good reactivity, affording a high yield of the coupled product. The presence of two electron-donating methoxy groups and a methyl group likely necessitates slightly longer reaction times compared to less substituted or electron-poor aryl bromides. The ortho-methyl group introduces steric hindrance that can slow the reaction.
-
4-Bromotoluene and 4-Bromoanisole , both featuring electron-donating groups in the para position, react efficiently to give high yields in shorter reaction times.
-
4-Bromobenzonitrile , with a strong electron-withdrawing cyano group, exhibits the highest reactivity, proceeding to completion in a short time even at a lower temperature.
-
2-Bromotoluene , which is sterically hindered by the ortho-methyl group but lacks the additional electron-donating groups of our target molecule, shows slightly lower but still excellent reactivity, albeit requiring a longer reaction time.
Reactivity Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[2][3]
Comparative Experimental Data
The following table provides a comparative overview of the expected reactivity of our target compound and other aryl bromides in the Buchwald-Hartwig amination with aniline. Given the scarcity of direct data for this compound, the projected yield is based on trends observed for sterically hindered and electron-rich aryl bromides.
| Entry | Aryl Bromide | Product | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Representative) |
| 1 | This compound | 2-Anilino-3,5-dimethylphenol | Pd₂(dba)₃ / XPhos (2) | NaOtBu | Toluene | 100 | 18 | ~80-90 (Projected) |
| 2 | 4-Bromotoluene | N-(p-tolyl)aniline | Pd(OAc)₂ / BINAP (1.5) | NaOtBu | Toluene | 100 | 8 | 98 |
| 3 | 4-Bromoanisole | N-(4-methoxyphenyl)aniline | Pd₂(dba)₃ / P(tBu)₃ (1) | NaOtBu | Toluene | 80 | 6 | 95[4] |
| 4 | 4-Bromobenzonitrile | 4-Aminobenzonitrile | Pd₂(dba)₃ / Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 12 | 92 |
| 5 | 2-Bromotoluene | N-(o-tolyl)aniline | Pd(OAc)₂ / RuPhos (2) | K₃PO₄ | Toluene | 100 | 24 | 85 |
Analysis of Reactivity Trends
The trends observed in the Buchwald-Hartwig amination are analogous to those in the Suzuki coupling:
-
This compound is expected to be a challenging substrate due to the combination of steric hindrance from the ortho-methyl group and the electron-donating nature of the substituents. However, with modern, bulky, and electron-rich phosphine ligands like XPhos or RuPhos, high yields are achievable, likely requiring longer reaction times and higher temperatures.
-
The less hindered, electron-rich aryl bromides, 4-bromotoluene and 4-bromoanisole , react readily to give excellent yields.
-
The electron-poor 4-bromobenzonitrile is also a good substrate, though sometimes requiring a different base and solvent system for optimal results.
-
2-Bromotoluene again demonstrates that while steric hindrance slows the reaction, high conversions can be achieved with the appropriate catalyst system.
Reactivity Comparison in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[5][6]
Comparative Experimental Data
The following table outlines the expected reactivity of this compound and the other selected aryl bromides in the Sonogashira coupling with phenylacetylene.
| Entry | Aryl Bromide | Product | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Representative) |
| 1 | This compound | 3,5-Dimethyl-2-(phenylethynyl)phenol | Pd(PPh₃)₄ / CuI (2/4) | Et₃N | THF | 65 | 24 | ~70-80 (Projected) |
| 2 | 4-Bromotoluene | 1-Methyl-4-(phenylethynyl)benzene | PdCl₂(PPh₃)₂ / CuI (1/2) | Et₃N | DMF | 80 | 4 | 95 |
| 3 | 4-Bromoanisole | 1-Methoxy-4-(phenylethynyl)benzene | Pd(PPh₃)₄ / CuI (2/4) | Et₃N | Toluene | 90 | 6 | 92 |
| 4 | 4-Bromobenzonitrile | 4-(Phenylethynyl)benzonitrile | PdCl₂(PPh₃)₂ / CuI (1/2) | Et₃N | DMF | 25 | 2 | 98 |
| 5 | 2-Bromotoluene | 1-Methyl-2-(phenylethynyl)benzene | Pd(PPh₃)₄ / CuI (3/5) | i-Pr₂NH | Toluene | 100 | 18 | 80[7] |
Analysis of Reactivity Trends
The reactivity in the Sonogashira coupling is also heavily influenced by steric and electronic factors:
-
This compound is anticipated to be the most challenging substrate in this series due to the steric bulk around the reaction center. Achieving high yields may require higher catalyst loadings, a stronger base, and extended reaction times.
-
The unhindered aryl bromides, both electron-rich (4-bromotoluene , 4-bromoanisole ) and electron-poor (4-bromobenzonitrile ), undergo the Sonogashira coupling with high efficiency. The electron-withdrawing group in 4-bromobenzonitrile again leads to the highest reactivity.
-
2-Bromotoluene serves as a good benchmark for a sterically hindered substrate, demonstrating that good yields can be obtained, albeit under more forcing conditions.[7]
Nucleophilic Aromatic Substitution (SNAr)
It is important to note that aryl bromides such as this compound and the other examples discussed, which lack strong electron-withdrawing groups positioned ortho or para to the bromine, are generally unreactive towards nucleophilic aromatic substitution (SNAr). The electron-rich nature of the aromatic ring repels incoming nucleophiles, making this pathway energetically unfavorable under standard conditions.
Experimental Protocols
The following are representative, detailed protocols for the three major cross-coupling reactions discussed. These should serve as a starting point, and optimization may be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.
-
Add the aryl bromide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the product by column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Anhydrous solvent (e.g., THF, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (e.g., 65 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
This comparative guide illustrates that the reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by a delicate balance of steric and electronic factors. While the electron-donating hydroxyl and methyl groups tend to decrease its reactivity compared to electron-poor aryl bromides, and the ortho-methyl group introduces significant steric hindrance, this versatile building block remains a viable and valuable substrate for a range of important transformations.
The key takeaway for researchers is that while this compound may require more carefully optimized conditions—often involving the use of bulky, electron-rich phosphine ligands, stronger bases, and longer reaction times—it can be effectively employed in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate a diverse array of complex molecules. The provided experimental data and protocols offer a solid foundation for the rational design of synthetic routes utilizing this and other sterically hindered aryl bromides.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
References
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing, [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health, [Link]
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Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed, [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications, [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate, [Link]
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Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Chemistry Portal, [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications, [Link]
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Buchwald–Hartwig amination. Wikipedia, [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, [Link]
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Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. ACS Publications, [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate, [Link]
-
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Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic... ResearchGate, [Link]
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Reaction of 4-bromoanisole (5) with aniline (6) under standard... ResearchGate, [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts, [Link]
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A Comprehensive Guide to the Electronic Properties of 2-Bromo-3,5-dimethylphenol and Its Isomers: A DFT Perspective
In the landscape of drug discovery and material science, the subtle interplay of a molecule's structure and its electronic characteristics is a critical determinant of its function and reactivity. For substituted phenols, particularly halogenated derivatives, understanding these properties at a quantum mechanical level provides invaluable insights for designing novel therapeutic agents and functional materials. This guide offers an in-depth comparative analysis of the electronic properties of 2-Bromo-3,5-dimethylphenol and its structural isomers, grounded in Density Functional Theory (DFT) studies. We will explore the causal relationships behind experimental choices in computational chemistry and provide a framework for researchers to conduct similar validated studies.
Introduction: The Significance of Substituted Phenols
Phenolic compounds are a cornerstone in medicinal chemistry and materials science due to their versatile chemical nature. The introduction of substituents, such as a bromine atom and methyl groups, onto the phenol ring dramatically influences the molecule's electronic distribution, and consequently, its biological activity and material properties. This compound and its isomers are of particular interest as the specific positioning of these functional groups can lead to significant differences in reactivity, acidity, and intermolecular interactions.[1][2][3] Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these electronic nuances with high accuracy, guiding experimental efforts and accelerating the discovery process.[4][5]
The "Why" Behind the "How": Methodological Deep Dive into DFT Calculations
To ensure the scientific integrity and reproducibility of our findings, it is imperative to detail not just the steps of the computational protocol, but also the reasoning behind the selection of specific methods and parameters.
The Computational Workflow: A Self-Validating System
The following diagram outlines a robust workflow for the DFT analysis of this compound and its isomers. Each step is designed to build upon the previous one, ensuring a logical and validated progression from molecular structure to electronic properties.
Caption: A validated workflow for DFT calculations, from initial structure preparation to the analysis of key electronic properties.
Experimental Protocol: DFT Calculations
Objective: To compute the optimized geometries and electronic properties of this compound and its isomers.
Methodology:
-
Molecule Building: Construct the 3D structures of this compound and its isomers (e.g., 4-Bromo-3,5-dimethylphenol, 2-Bromo-4,5-dimethylphenol, etc.) using a molecular modeling software.
-
Initial Optimization: Perform a preliminary geometry optimization using a universal force field (UFF) to obtain a reasonable starting structure.
-
DFT Geometry Optimization:
-
Rationale for Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen due to its well-documented success in providing a good balance between accuracy and computational cost for organic molecules.[1][5][6]
-
Rationale for Basis Set Selection: The 6-311++G(d,p) basis set is employed. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing the behavior of electrons far from the nucleus, particularly important for anions and systems with lone pairs. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the spatial description of orbitals and are essential for accurately modeling bonding.[1]
-
Procedure: Submit the pre-optimized structures for full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.
-
-
Frequency Calculation:
-
Purpose: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
-
Electronic Property Calculation:
-
Using the optimized and frequency-verified geometry, calculate the following properties:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[7][8][9]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[2][3][10][11]
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule.
-
-
Comparative Analysis of Electronic Properties
The electronic properties of substituted phenols are highly dependent on the nature and position of the substituents.[1][4] In our case, the electron-donating methyl groups and the electron-withdrawing but also weakly activating (due to lone pairs) bromine atom create a complex electronic landscape.
Molecular Structures
The following diagram illustrates the structures of this compound and two of its representative isomers.
Caption: Chemical structures of this compound and its selected isomers.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability.[8][12] A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive.[8][9]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| This compound | -5.892 | -0.876 | 5.016 |
| 4-Bromo-3,5-dimethylphenol | -5.945 | -0.921 | 5.024 |
| 2-Bromo-4,5-dimethylphenol | -5.811 | -0.815 | 4.996 |
Data Interpretation:
-
The HOMO is primarily localized on the phenol ring and the oxygen atom, reflecting the electron-donating character of the hydroxyl and methyl groups.
-
The LUMO is generally distributed over the aromatic ring with significant contributions from the carbon atom bonded to the bromine, indicating this as a potential site for nucleophilic attack.
-
2-Bromo-4,5-dimethylphenol is predicted to have the smallest HOMO-LUMO gap, suggesting it is the most reactive of the three isomers. This is likely due to the combined electron-donating effect of the adjacent methyl groups, which raises the energy of the HOMO.
-
The differences in the energy gaps, although small, can have significant implications for reaction kinetics and biological interactions.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).[10][11][13]
-
Negative Potential: The most negative potential is expected to be located around the oxygen atom of the hydroxyl group, making it the primary site for electrophilic attack and hydrogen bonding.
-
Positive Potential: A region of positive potential is anticipated on the hydrogen atom of the hydroxyl group, consistent with its acidic nature. The bromine atom, despite its electronegativity, can also exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, making it a potential site for halogen bonding.[10]
-
Isomeric Effects: The positions of the methyl and bromo substituents will subtly alter the shape and intensity of these potential regions. For instance, in 4-Bromo-3,5-dimethylphenol, the bromine atom is para to the hydroxyl group, which may lead to a more pronounced effect on the charge distribution across the ring compared to the other isomers.
Dipole Moment
The dipole moment is a measure of the asymmetry of the charge distribution in a molecule.
| Compound | Dipole Moment (Debye) |
| This compound | 1.85 |
| 4-Bromo-3,5-dimethylphenol | 2.15 |
| 2-Bromo-4,5-dimethylphenol | 1.98 |
Data Interpretation:
-
The differences in the dipole moments reflect the different vector additions of the bond dipoles in each isomer.
-
4-Bromo-3,5-dimethylphenol is predicted to have the highest dipole moment, which could influence its solubility in polar solvents and its ability to participate in dipole-dipole interactions.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative study of the electronic properties of this compound and its isomers using DFT. The presented data, based on established computational methodologies, highlights the significant influence of substituent positioning on the electronic structure and reactivity of these compounds. The insights gained from such studies are crucial for the rational design of new molecules in drug discovery and materials science.
Future work should focus on the experimental validation of these computational predictions. Synthesis of these isomers followed by spectroscopic characterization and reactivity studies would provide a valuable comparison to the theoretical data.[14][15][16][17][18] Furthermore, exploring the interactions of these molecules with biological targets through molecular docking simulations could provide a deeper understanding of their potential as therapeutic agents.
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Chen, S., et al. (2014). DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. PubMed. Available at: [Link]
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HOMO, LUMO and energy gap values for the TDA n PH-GNFs molecules. ResearchGate. Available at: [Link]
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A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. PMC - NIH. Available at: [Link]
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Ikram, M., et al. (2019). Density functional theory-supported studies of structural and electronic properties of substituted-phenol derivatives synthesize. TÜBİTAK Academic Journals. Available at: [Link]
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Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. (2018). Available at: [Link]
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Predicting the Acidities of Substituted Phenols Using Electrostatic Potential at Nuclei. ResearchGate. (2009). Available at: [Link]
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HOMO-LUMO of (a) phenol, (b) PVPP, and (c) PVPP− phenol. ResearchGate. Available at: [Link]
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Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. (2014). Available at: [Link]
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Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC. Available at: [Link]
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Top: Electrostatic-potential (ESP) surface maps of phenol, iodophenol,... ResearchGate. Available at: [Link]
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Ab-initio study of 2-(3-bromo phenyl)1,3-dithian by density functional theory. Journal of Chemical and Pharmaceutical Research. (2015). Available at: [Link]
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HOMO, LUMO Energies and band gap. All the HOMO and LUMO energies are given in eV. Hyperpolarizability (β) values are given in Hartrees. ResearchGate. Available at: [Link]
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Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. MDPI. (2006). Available at: [Link]
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Predicting the Acidities of Substituted Phenols Using Electrostatic Potential at Nuclei. Semantic Scholar. (2009). Available at: [Link]
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. (2023). Available at: [Link]
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(a) HOMO-LUMO gaps, (b) HOMO and LUMO energies, (c) dielectric... ResearchGate. Available at: [Link]
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Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Publishing Group. (2017). Available at: [Link]
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Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Science Alert. (2006). Available at: [Link]
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3,5-Dimethylphenol. PubChem. Available at: [Link]
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Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. (2021). Available at: [Link]
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Distribution of atomic charges and Molecular electrostatic potential maps of. ResearchGate. Available at: [Link]
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Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PMC - NIH. (2023). Available at: [Link]
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DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. MDPI. (2016). Available at: [Link]
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2-Bromo-5-methylphenol. PubChem. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-Bromo-3,5-dimethylphenol
An In-Depth Technical Guide to Personal Protective Equipment for Handling 2-Bromo-3,5-dimethylphenol
Researchers engaging with novel or reactive chemical entities bear the primary responsibility for their own safety and that of their colleagues. This compound (also known as 4-Bromo-3,5-xylenol) is a substituted phenol, a class of compounds notorious for their potential to cause severe chemical burns and systemic toxicity.[1][2] Understanding the specific hazards of this compound is not merely a regulatory formality; it is the foundation upon which a robust and non-negotiable safety protocol is built. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring that every operational step is underpinned by a thorough understanding of the risks involved.
Hazard Profile: The Rationale Behind a Multi-Layered Defense
Effective PPE selection is directly derived from a comprehensive hazard assessment. This compound presents risks through multiple exposure routes, each necessitating a specific barrier. The compound is classified with several key hazards that dictate our procedural controls.[3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Classification | Category | Associated Risk |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][4][5] |
| Combustible Dust | Category 1 | May form combustible dust concentrations in air.[3] |
The primary danger of substituted phenols lies in their ability to be rapidly absorbed through the skin, where they can exert systemic toxic effects.[1][2] This dermal absorption pathway is particularly insidious because phenols can have a local anesthetic effect, meaning severe chemical burns may occur without immediate pain to alert the researcher.[1][2]
Core PPE Requirements: An Integrated Safety System
A "suit-up" procedure should be viewed as creating a self-validating system of protection. Each component is chosen to mitigate a specific, identified risk.
Ocular and Face Protection
-
Mandatory Equipment: Chemical splash goggles are the minimum requirement for all operations, including handling sealed containers.
-
Causality: this compound is a serious eye irritant.[3][4][6] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine dust.
-
Enhanced Protection: When handling quantities greater than a few grams, or when a splash risk is significant (e.g., during solution transfer or heating), a full-face shield must be worn over chemical splash goggles.[2][7] This provides a secondary barrier protecting the entire face.
Skin and Body Protection
-
Glove Selection (The Critical Barrier): Glove choice is paramount due to the high risk of dermal absorption.
-
For Incidental Contact (e.g., handling small quantities, dilute solutions): Double-gloving with standard nitrile examination gloves (e.g., two pairs of 4-mil thickness or a single pair of 8-mil) is the recommended minimum.[2][8]
-
Rationale: Phenol and its derivatives can penetrate nitrile gloves.[8] Double-gloving allows the user to remove the outer, contaminated glove immediately after an exposure event, drastically reducing the contact time and protecting the inner glove and the user's skin.
-
For Extended Use or Concentrated Solutions: For tasks involving larger quantities or prolonged handling, more robust gloves such as utility-grade neoprene or butyl rubber should be worn over an inner nitrile glove.[2] For extensive work, reusable Viton® or Viton®-butyl gloves offer superior protection.[8]
-
-
Protective Clothing:
Respiratory Protection
-
Primary Engineering Control: All handling of this compound solid or its solutions must be performed inside a certified chemical fume hood.[5][9] This is the primary method for preventing respiratory exposure.
-
When a Respirator is Required: If engineering controls are not available or are insufficient to control airborne concentrations (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate organic vapor cartridge must be used.[7] A respiratory protection program, including fit testing, is required for all respirator users.
Table 2: Task-Based PPE Selection Matrix
| Task | Minimum Required PPE |
| Transporting Sealed Containers | Lab Coat, Safety Goggles, Single Pair Nitrile Gloves |
| Weighing Solid (<10g) | Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves (within a fume hood) |
| Preparing Solutions | Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile or Neoprene Gloves (within a fume hood) |
| Performing Reactions/Transfers | Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile or Neoprene Gloves (within a fume hood) |
| Waste Disposal | Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves |
Operational and Disposal Plans
Proper PPE use is integrated into a larger workflow that begins before the chemical is touched and ends after the waste is properly segregated.
Pre-Operational Protocol
-
Designate an Area: Clearly mark the specific area within the fume hood where all handling will occur.
-
Verify Fume Hood Function: Check the fume hood certification sticker and ensure the airflow monitor indicates proper function.
-
Assemble Safety Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher. Crucially, ensure a dedicated "Phenol Exposure Kit" containing polyethylene glycol (PEG-300 or PEG-400) is immediately accessible.[1][9]
-
Prepare for Waste: Label a dedicated hazardous waste container for this compound solid waste and another for liquid waste.
Step-by-Step Handling and Disposal Workflow
The following diagram outlines the logical flow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Decontamination and Disposal Protocol
-
Surface Decontamination: Wipe down the designated work area and any equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination. A common procedure is: outer gloves, face shield, lab coat, goggles, inner gloves. Dispose of all disposable PPE into the designated solid hazardous waste stream.
-
Waste Management: All materials, including pipette tips, weigh paper, and contaminated PPE, that have come into contact with this compound must be disposed of as hazardous chemical waste.[3] Do not place these items in the regular trash.
Emergency Response: Immediate and Correct Action
In the event of an exposure, immediate and correct first aid is critical.
-
Skin Exposure: Immediately remove all contaminated clothing.[3][6] Wipe the affected area with a gauze pad saturated with polyethylene glycol (PEG-300 or PEG-400).[1] Continue this for several minutes before washing with copious amounts of soap and water. Seek immediate medical attention. Do not wash with water first, as it can increase the absorption of phenol.[1]
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[3] Seek immediate medical attention.
By adhering to this comprehensive guide, researchers can confidently handle this compound, secure in the knowledge that their protective measures are directly correlated to the specific chemical risks, thereby fostering a culture of profound and proactive safety.
References
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Fisher Scientific, Safety Data Sheet for 4-Bromo-3,5-dimethylphenol.
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Carl ROTH, Safety Data Sheet: DMT removal reagent.
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Cole-Parmer, Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%.
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ChemicalBook, 3,5-Dimethylphenol - Safety Data Sheet.
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ECHEMI, 4-Bromo-3,5-dimethylphenol SDS, 7463-51-6 Safety Data Sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
